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  • Product: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine
  • CAS: 1094891-06-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical and Physical Properties of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized molecules to...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized molecules to structurally complex, sp3-rich scaffolds is a proven strategy to improve clinical success rates. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine (CAS: 1094891-06-1) represents a highly specialized, sterically constrained diamine building block designed for this exact purpose. By incorporating a 1,1-disubstituted cyclopentane core, this molecule restricts conformational freedom while providing orthogonal amine functionalities for targeted synthetic coupling.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural advantages, and validated experimental protocols for its handling and analytical characterization, serving as an authoritative guide for application scientists.

Structural and Physicochemical Profiling

Understanding the fundamental properties of this diamine is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features a primary amine (aminomethyl group) and a sterically hindered tertiary amine (N-ethyl-N-methyl group) attached to the same carbon (C1) of a cyclopentane ring.

Chemical Identifiers

The precise identification of the compound ensures regulatory compliance and accurate database cross-referencing .

DescriptorValue
IUPAC Name 1-(aminomethyl)-N-ethyl-N-methylcyclopentan-1-amine
CAS Registry Number 1094891-06-1
PubChem CID 43263254
SMILES CCN(C)C1(CCCC1)CN
InChIKey MQKVDGKMEDIBFO-UHFFFAOYSA-N
Physicochemical Properties

The compound is most commonly supplied as a dihydrochloride hydrate to ensure long-term shelf stability and prevent atmospheric oxidation . The properties of the free base dictate its pharmacokinetic potential.

PropertyValueCausality / Implication
Molecular Weight (Free Base) 156.27 g/mol Low MW allows significant structural elaboration without exceeding Lipinski's Rule of 5.
Molecular Weight (Salt) 247.21 g/mol The dihydrochloride hydrate form ensures high aqueous solubility for storage.
XLogP3 0.8High hydrophilicity; excellent for improving the solubility of lipophilic parent drugs.
Topological Polar Surface Area 29.3 ŲLow TPSA indicates excellent potential for membrane permeability (including BBB penetration if desired).
H-Bond Donors / Acceptors 1 / 2Optimal parameters for forming targeted interactions within protein binding pockets.
Rotatable Bonds 3High rigidity due to the cyclopentane core minimizes entropic penalties upon binding.

Mechanistic Utility in Drug Discovery

The architectural design of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is not arbitrary; it is engineered to solve specific challenges in medicinal chemistry.

Conformational Restriction and Entropic Penalty

When a flexible molecule binds to a target protein, it must adopt a specific conformation, resulting in a loss of entropy (entropic penalty) that reduces overall binding affinity. The 1,1-disubstitution on the cyclopentane ring "locks" the spatial relationship between the primary and tertiary amines. This pre-organization means the molecule expends less thermodynamic energy to achieve its bioactive conformation.

Sp3 Enrichment ("Escape from Flatland")

High sp3 character (Fsp3) correlates strongly with clinical success. The aliphatic cyclopentane core introduces three-dimensional complexity, which disrupts the flat, planar stacking that often leads to poor aqueous solubility and off-target toxicity (such as hERG inhibition) in traditional aromatic scaffolds.

Rationale A 1,1-Disubstituted Cyclopentane B High Fsp3 Character A->B C Conformational Rigidity A->C D Enhanced Solubility B->D E Improved Target Affinity C->E F Optimal ADME Profile D->F E->F

Mechanistic rationale for utilizing the sp3-rich cyclopentane diamine scaffold.

Experimental Methodologies

To utilize this building block effectively, researchers must convert the stable commercial salt into its reactive free base. The following protocols are designed as self-validating systems , ensuring high-fidelity results through built-in causality checks.

Protocol 1: Preparation of the Free Base from Dihydrochloride Hydrate

Causality Rationale: The commercial dihydrochloride hydrate is unreactive toward standard electrophiles (e.g., carboxylic acids in amidation reactions) because the lone pairs on the nitrogen atoms are protonated. A biphasic basic extraction is required to liberate the free amines. Dichloromethane (DCM) is chosen as the organic solvent due to the high polarity of the resulting free diamine, which might not partition efficiently into less polar solvents like ethyl acetate.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate in DCM (10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to 0–5 °C using an ice bath. Reasoning: The subsequent neutralization is exothermic; controlling the temperature prevents the volatilization of the low-molecular-weight free base.

  • Neutralization: Dropwise, add an equal volume of 1M aqueous NaOH.

  • Validation Checkpoint 1 (pH): Stop stirring and test the aqueous layer with pH paper. It must read >10. If not, add additional 1M NaOH. Complete deprotonation is strictly required to drive the diamine into the organic phase.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM to ensure complete recovery.

  • Desiccation: Combine the organic layers and dry over anhydrous Na₂SO₄. Reasoning: Residual water will aggressively quench moisture-sensitive coupling reagents (like HATU or EDC) used in downstream steps.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (at a bath temperature no higher than 30 °C) to yield the free base as a pale oil.

  • Validation Checkpoint 2 (Yield): Weigh the isolated oil. Calculate the percent yield based on the free base MW (156.27 g/mol ). A successful extraction should yield >85%.

Workflow A Dihydrochloride Hydrate (Starting Material) B Biphasic Extraction (DCM / 1M NaOH) A->B pH > 10 C Organic Phase Drying (Anhydrous Na2SO4) B->C Phase Separation D Electrophile Coupling (Amidation) C->D Reagent Addition E Target API D->E Purification

Synthetic workflow for integrating the diamine building block into APIs.

Protocol 2: Analytical Characterization via LC-MS and NMR

Causality Rationale: Before committing the free base to a complex synthesis, its purity and structural integrity must be verified.

Step-by-Step Methodology:

  • LC-MS Analysis: Prepare a 1 mg/mL solution of the free base in LC-MS grade Methanol. Inject onto a C18 reverse-phase column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Validation Checkpoint: Formic acid ensures protonation of the amines during Electrospray Ionization (ESI). You must observe a dominant [M+H]⁺ peak at m/z 157.1 in positive ion mode.

  • ¹H-NMR Analysis: Dissolve 10 mg of the free base in 0.6 mL of CDCl₃ (Chloroform-d).

    • Validation Checkpoint: The disappearance of broad, highly downfield exchangeable protons (characteristic of the HCl salt) and the appearance of sharp, upfield amine protons (typically ~1.2 - 1.8 ppm) confirms successful free-basing. You will also observe a distinct singlet for the N-methyl group and a multiplet for the cyclopentane ring protons.

References

  • PubChem (National Center for Biotechnology Information). "1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine | C9H20N2 | CID 43263254 - PubChem." NIH.gov. Available at:[Link]

  • NextSDS. "1-(aminomethyl)-N-ethyl-N-methylcyclopentanamine(SALTDATA: 2.05HCl 0.65H2O) — Chemical Substance Information." NextSDS Database. Available at: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Dynamics of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine (CAS 1094891-06-1)

Executive Summary As a Senior Application Scientist in drug development, I frequently evaluate novel pharmacophores for their developability, stability, and integration into complex synthetic pipelines. 1-(Aminomethyl)-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently evaluate novel pharmacophores for their developability, stability, and integration into complex synthetic pipelines. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine (CAS 1094891-06-1) is a highly versatile, sterically constrained diamine building block. In early-stage medicinal chemistry, the molecular weight (MW) of such a building block is not merely a static identifier; it is a dynamic parameter that dictates solid-state stability, analytical behavior, and downstream pharmacological efficacy.

This technical guide dissects the exact molecular weight dynamics of CAS 1094891-06-1, explaining the causality behind its salt-form utilization, its impact on Ligand Efficiency (LE), and the self-validating analytical protocols required for its exact mass confirmation.

Physicochemical Profiling: Free Base vs. Dihydrochloride Hydrate

A critical failure point in early-stage drug development is the mishandling of low-molecular-weight aliphatic amines. The molecular weight of the free base form of CAS 1094891-06-1 is 156.27 g/mol (Exact Mass: 156.1626 Da) [1].

The Causality of Salt Formation: Molecules with this specific mass and structural profile (low MW, high basicity, lack of extensive aromaticity) typically exist as volatile, viscous oils at room temperature due to weak intermolecular van der Waals forces. Furthermore, the exposed primary and tertiary amines are highly susceptible to atmospheric oxidation and rapid carbon dioxide absorption (forming carbamates).

To circumvent this, the compound is synthesized and isolated as a dihydrochloride hydrate salt [2]. By protonating the basic nitrogen atoms with hydrochloric acid and incorporating water of crystallization, the molecular weight is increased to 247.21 g/mol . This transformation fundamentally alters the solid-state thermodynamics, driving the formation of a stable, crystalline lattice stabilized by robust ionic bonds. This explains why the salt form is exclusively preferred for long-term storage, accurate weighing, and formulation predictability.

Table 1: Physicochemical Properties & Molecular Weight Comparison
PropertyFree BaseDihydrochloride Hydrate Salt
Chemical Formula C₉H₂₀N₂C₉H₂₀N₂ · 2HCl · H₂O (C₉H₂₄Cl₂N₂O)
Molecular Weight 156.27 g/mol 247.21 g/mol
Exact Monoisotopic Mass 156.1626 DaN/A (Dissociates in solution)
Physical State Liquid / OilCrystalline Solid
Handling Characteristics Prone to oxidation/volatilizationHighly stable, easily weighable

Mechanistic Implications in Drug Design: Ligand Efficiency

In structure-based drug design, the molecular weight of a starting scaffold directly dictates its Ligand Efficiency (LE) . LE is defined mathematically as the Gibbs free energy of binding (ΔG) divided by the number of non-hydrogen (heavy) atoms [3].

Because the free base of CAS 1094891-06-1 possesses a low molecular weight of 156.27 g/mol (comprising only 11 heavy atoms), any target binding affinity it exhibits yields a remarkably high LE. This provides medicinal chemists with significant "synthetic headroom." By starting with a low-MW core, researchers can append additional functional groups to optimize target selectivity and pharmacokinetics without prematurely crossing the 500 Da threshold dictated by Lipinski’s Rule of Five.

MW_Logic MW Low Molecular Weight (156.27 g/mol) LE High Ligand Efficiency (Maximized Binding/Atom) MW->LE PK Optimal Pharmacokinetics (High Permeability) MW->PK Synth Synthetic Headroom (Late-Stage Functionalization) MW->Synth

Caption: Impact of low molecular weight (156.27 g/mol ) on downstream drug development parameters.

Experimental Workflows: Exact Mass Validation Protocol

To confirm the identity and purity of CAS 1094891-06-1, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol must be strictly enforced. As an Application Scientist, I design systems that inherently prevent false positives. This protocol utilizes mandatory blank injections and internal standard calibration to ensure the exact mass (156.1626 Da) is accurately detected as the protonated species[M+H]⁺ at m/z 157.1704.

Step-by-Step Self-Validating HRMS Methodology:
  • System Suitability Test (SST): Infuse a known tuning mix (e.g., Agilent ESI-L) to calibrate the Q-TOF mass analyzer.

    • Validation Check: The system must demonstrate a mass accuracy of < 5 ppm before proceeding.

  • Blank Validation (Carryover Check): Inject a solvent blank consisting of 50:50 Methanol/Water with 0.1% Formic Acid.

    • Validation Check: The chromatogram must show an absolute absence of the target m/z 157.1704 to rule out column carryover from previous runs.

  • Sample Preparation: Dissolve 1.0 mg of the dihydrochloride hydrate salt in 1.0 mL of the solvent matrix. The salt will instantly dissociate in the aqueous environment, allowing the detection of the protonated free base. Spike the sample with a stable isotope-labeled internal standard (e.g., heavily deuterated amine) to monitor ionization suppression.

  • Data Acquisition: Inject 1 µL of the sample onto a C18 UHPLC column coupled to an ESI+ Q-TOF MS. Utilize a gradient elution (5% to 95% Acetonitrile over 5 minutes).

  • Orthogonal Data Validation: Extract the chromatogram for m/z 157.1704. Compare the empirical isotopic distribution against the theoretical model for C₉H₂₁N₂⁺.

HRMS_Workflow SST System Suitability Test (Mass Accuracy < 5 ppm) Blank Solvent Blank (Validate No Carryover) SST->Blank Pass Sample Sample Injection (CAS 1094891-06-1) Blank->Sample Clean UHPLC UHPLC Separation (C18, Gradient Elution) Sample->UHPLC HRMS ESI+ Q-TOF HRMS (Detect m/z 157.1704) UHPLC->HRMS Validation Data Validation (Isotope Pattern Match) HRMS->Validation

Caption: Self-validating HRMS workflow for exact mass determination of CAS 1094891-06-1.

References

  • National Center for Biotechnology Information (PubChem). "1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine | C9H20N2 | CID 43263254 - PubChem." NIH PubChem Database. Available at:[Link]

  • Wikipedia Contributors. "Ligand efficiency." Wikipedia, The Free Encyclopedia. Available at: [Link]

Foundational

A Guide to the Comprehensive Structural Characterization of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

Abstract This technical guide provides a comprehensive framework for the unambiguous structural characterization of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, a saturated heterocyclic compound featuring both prima...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural characterization of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, a saturated heterocyclic compound featuring both primary and tertiary amine functionalities. In the context of pharmaceutical research and chemical synthesis, rigorous structural elucidation is paramount for establishing identity, purity, and for understanding structure-activity relationships. This document eschews a one-size-fits-all template, instead presenting an integrated, multi-technique approach that leverages the synergistic strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD). The narrative emphasizes the causality behind experimental choices, presenting a self-validating system where each analytical technique provides orthogonal data to corroborate the findings of the others. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the definitive characterization of novel small molecules.

Molecular Overview and Strategic Imperative

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is a chemical entity with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol .[1] Its structure presents a unique analytical challenge: a quaternary carbon at the C1 position of a cyclopentane ring, which is bonded to both a primary aminomethyl group (-CH₂NH₂) and a tertiary N-ethyl-N-methylamino group (-N(CH₃)(CH₂CH₃)).

The imperative for a multi-faceted characterization strategy stems from the need to confirm:

  • Elemental Composition: Does the molecule have the formula C₉H₂₀N₂?

  • Connectivity: Are the atoms connected in the proposed manner, including the cyclopentane ring, the aminomethyl group, and the N-ethyl-N-methylamino group, all attached to the C1 carbon?

  • Functional Group Identity: Can we definitively confirm the presence of both primary and tertiary amine groups, as well as the saturated aliphatic framework?

  • Three-Dimensional Structure: What is the precise spatial arrangement of atoms, including bond lengths and angles?

Answering these questions with high confidence requires an orthogonal approach, where each technique offers a different perspective on the molecule's identity.

cluster_0 Characterization Workflow A Hypothesized Structure C₉H₂₀N₂ B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition A->B Orthogonal Analysis C Infrared (IR) Spectroscopy - Functional Group ID A->C Orthogonal Analysis D NMR Spectroscopy - Connectivity (¹H, ¹³C) - 2D Correlations A->D Orthogonal Analysis E Preliminary Structural Confirmation B->E C->E D->E F Single-Crystal X-ray Diffraction (SCXRD) - Absolute 3D Structure E->F For Definitive Proof G Unambiguous Structure Validation E->G Sufficient for many applications F->G

Caption: Workflow for integrated structural characterization.

Mass Spectrometry: The First Step in Identification

Mass spectrometry serves as the initial and most crucial checkpoint for verifying the molecular weight and elemental composition.

Expertise & Rationale for Technique Selection

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) or a similar soft ionization technique, is chosen over standard-resolution MS. This is because HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula. For a molecule with a nominal mass of 156, multiple combinations of C, H, N, and O could exist. HRMS distinguishes the correct formula, C₉H₂₀N₂, from other possibilities.

Furthermore, the Nitrogen Rule is a key diagnostic tool.[2][3] This rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Since 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine has two nitrogen atoms, we expect an even molecular ion peak, which aligns with its molecular weight of 156.27.[1]

Expected Data & Interpretation

Table 1: Predicted HRMS and MS/MS Fragmentation Data

Analysis TypeExpected m/zIon FormulaRationale
HRMS (ESI+) 157.1703[C₉H₂₁N₂]⁺Protonated molecular ion [M+H]⁺.
MS/MS of 157.17 126.1383[C₈H₁₆N]⁺α-cleavage: Loss of the aminomethyl radical (•CH₂NH₂) from the tertiary amine side.
MS/MS of 157.17 86.1019[C₅H₁₂N]⁺α-cleavage: Loss of a C₄H₇ radical (cyclopentyl ring cleavage) to form a resonance-stabilized iminium ion.
MS/MS of 157.17 72.0808[C₄H₁₀N]⁺α-cleavage: Loss of the ethyl group from the tertiary amine, forming a resonance-stabilized iminium ion.

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen, resulting in a stable, resonance-stabilized cation.[3] Observing these specific fragments provides strong evidence for the proposed connectivity around the tertiary amine.

Experimental Protocol: HRMS (ESI-Q-TOF)
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Acquisition (Full Scan): Acquire data in positive ion mode over a mass range of m/z 50-500. The accurate mass of the [M+H]⁺ ion should be determined using a suitable lock mass for internal calibration.

  • MS/MS Acquisition (Product Ion Scan): Select the [M+H]⁺ ion (m/z 157.17) as the precursor ion.

  • Collision-Induced Dissociation (CID): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

  • Data Analysis: Analyze the resulting spectrum for the presence of the predicted fragment ions (Table 1) and confirm the elemental composition of the parent and fragment ions using the instrument's software.

Infrared Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Its primary role here is to differentiate the two types of amine groups present in the molecule.

Expertise & Rationale

The key diagnostic region for amines is 3300-3500 cm⁻¹.[4]

  • Primary amines (R-NH₂) exhibit two distinct N-H stretching bands in this region: an asymmetric stretch and a symmetric stretch.[5]

  • Secondary amines (R₂-NH) show a single, weaker N-H stretching band.[5][6]

  • Tertiary amines (R₃-N) have no N-H bonds and therefore show no absorption in this region.[4][6]

This molecule contains both a primary and a tertiary amine. Therefore, the IR spectrum provides a unique and easily verifiable signature: the presence of the two N-H stretching bands confirming the -NH₂ group and the absence of a secondary amine band.

Expected Data & Interpretation

Table 2: Key IR Absorption Bands for Structural Confirmation

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance for this Molecule
~3450 and ~3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Confirms the presence of the aminomethyl group. The two distinct peaks are characteristic.[4]
~2960-2850C-H Aliphatic StretchCyclopentane, Ethyl, MethylConfirms the saturated aliphatic nature of the molecule.
~1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)Further evidence for the primary amine.[5]
~1250-1020C-N StretchAliphatic AminesConfirms the presence of carbon-nitrogen bonds.[5][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a single drop if liquid, or a few milligrams of solid) of the compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption bands listed in Table 2.

NMR Spectroscopy: The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework and connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required for a full assignment.

Expertise & Rationale
  • ¹H NMR: Provides information on the number of different proton environments, their chemical shifts (electronic environment), their integration (relative number of protons), and their splitting patterns (J-coupling, which reveals neighboring protons).

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule. For this C₉ structure, we expect to see 9 distinct carbon signals, confirming the absence of molecular symmetry.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting molecular fragments, especially across the quaternary carbon.

Predicted NMR Data & Interpretation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentStructure FragmentPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
a-N-CH₂-CH₃~2.5 (q, 2H)~45-55
b-N-CH₂-CH₃~1.1 (t, 3H)~10-15
c-N-CH₃~2.3 (s, 3H)~35-45
d-C-CH₂-NH₂~2.8 (s, 2H)~50-60
e-CH₂-NH₂~1.5 (br s, 2H)-
f, g-CH₂- (Cyclopentane)~1.5-1.8 (m, 8H)~20-40 (4 signals)
hQuaternary C-~60-70

Note: Chemical shifts for protons on nitrogen (-NH₂) are often broad and may exchange with D₂O. Protons on carbons adjacent to nitrogen are deshielded and appear downfield.[7]

Caption: Key 2D NMR correlations for structural assembly.

The most critical correlation is the HMBC cross-peak between the protons of the N-methyl group (c) and the N-ethyl methylene group (a) to the quaternary carbon (h). This unequivocally establishes the core connectivity that cannot be determined by 1D NMR or COSY alone.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbon.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to identify ¹H-¹H coupling networks.

  • HSQC: Acquire a gradient-selected HSQC spectrum to establish one-bond ¹H-¹³C correlations.

  • HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations. Optimize the long-range coupling delay for ~8 Hz.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the -NH₂ signal confirms its identity.[7]

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS and NMR provides a very high degree of confidence, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof of structure. It provides a three-dimensional map of electron density from which the precise positions of all non-hydrogen atoms can be determined.

Expertise & Rationale

SCXRD is considered the "gold standard" for structural determination because it is a direct imaging technique at the atomic level.[8][9] It resolves any ambiguity in stereochemistry (if applicable) and provides precise, quantitative data on bond lengths, bond angles, and torsional angles. For a novel compound entering a drug development pipeline, obtaining a crystal structure is often a regulatory expectation. The primary challenge is not the analysis but obtaining a single, diffraction-quality crystal.[10][11]

Expected Data & Interpretation

The output is a 3D structural model (e.g., an ORTEP plot) and a crystallographic information file (CIF). This data will definitively confirm the connectivity established by NMR and provide precise geometric parameters. It will reveal the conformation of the cyclopentane ring (e.g., envelope or twist) and the relative orientation of the substituents.

Experimental Protocol: Crystal Growth and X-ray Diffraction
  • Crystallization Screening: High-purity compound is required. Screen various solvents and solvent systems for crystal growth. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., hexane, ethyl acetate) in a vial covered with a perforated cap and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting: Once suitable crystals are formed (ideally >20 µm in all dimensions), select a well-formed, single crystal under a microscope and mount it on a goniometer head.[8]

  • Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.

  • Diffraction: Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). Rotate the crystal and collect the diffraction data on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Conclusion

The structural characterization of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is a case study in the necessity of a rigorous, orthogonal analytical workflow. High-resolution mass spectrometry establishes the correct molecular formula. Infrared spectroscopy provides a rapid confirmation of the required amine functional groups. A full suite of 1D and 2D NMR experiments meticulously pieces together the complex C-H framework and atom connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure. By integrating the data from each of these techniques, where the results of one validate and complement the others, we can achieve an unassailable level of confidence in the molecular structure, a prerequisite for any further scientific or developmental investigation.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography.
  • JEOL.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Excillum. Small molecule crystallography.
  • PubChem. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • Mast, R. et al. (2021).
  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

Exploratory

pharmacokinetic properties of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, a novel small molecule with therapeutic potential. In the absence of extensive published data for this specific entity, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines robust methodologies for determining its absorption, distribution, metabolism, and excretion (ADME) characteristics. The protocols described herein are designed to be self-validating and are grounded in established principles of pharmacokinetic science, ensuring the generation of high-quality, reproducible data critical for advancing a compound from discovery to clinical development.

Introduction and Physicochemical Characterization

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is a synthetic compound with a molecular weight of 156.27 g/mol .[1][2] Its structure, featuring a cyclopentane core with two amine functionalities, suggests it is likely a basic and polar molecule.[3] A thorough understanding of its pharmacokinetic properties is paramount for predicting its in vivo behavior, establishing a rational dosing regimen, and identifying potential drug-drug interactions.

Before embarking on complex in vitro and in vivo studies, a foundational physicochemical characterization is essential. This data provides the basis for formulation development and aids in the interpretation of subsequent pharmacokinetic results.

Table 1: Physicochemical Properties of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine
PropertyValueSource
Molecular FormulaC9H20N2[1][2]
Molecular Weight156.27 g/mol [1][2]
IUPAC Name1-(aminomethyl)-N-ethyl-N-methylcyclopentan-1-amine[1]
CAS Number1094891-06-1[1][2][4]
FormSolid (as dihydrochloride hydrate)

Analytical Methodology: The Cornerstone of Pharmacokinetic Analysis

Accurate and sensitive quantification of the analyte in biological matrices is the bedrock of any pharmacokinetic study. Given the compound's structure, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the recommended approach for its high specificity and sensitivity.[5][6]

Experimental Protocol: LC-MS/MS Method Development and Validation

Objective: To develop and validate a robust method for the quantification of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine in plasma, urine, and liver microsomes.

Methodology:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Sample Preparation:

    • Plasma/Urine: Protein precipitation with a solvent like acetonitrile followed by centrifugation is a common starting point for small molecules.[7]

    • Microsomes: Acetonitrile is typically used to stop the reaction and precipitate proteins.

  • Chromatographic Separation:

    • A C18 reversed-phase column is a suitable initial choice.

    • The mobile phase will likely consist of an aqueous component with a small amount of formic acid (to aid in protonation and improve peak shape) and an organic component like acetonitrile or methanol. A gradient elution will likely be necessary to ensure adequate separation from endogenous matrix components.

  • Mass Spectrometric Detection:

    • The compound will be ionized using electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) will be used for quantification. This involves selecting a precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion.

  • Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Causality Behind Experimental Choices: The choice of LC-MS/MS is driven by the need for high sensitivity to measure low concentrations of the drug and its metabolites in complex biological fluids.[6] Protein precipitation is a simple and effective method for sample cleanup for this type of analyte.[7]

Absorption: The Journey into the System

Absorption studies determine the rate and extent to which the drug enters the systemic circulation. For an orally administered drug, this is a critical determinant of its bioavailability.

In Vitro Permeability Assessment

Objective: To predict the intestinal absorption of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine.

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A filter plate is coated with an artificial lipid membrane, separating a donor and an acceptor well.

  • The compound is dissolved in a buffer in the donor well.

  • The plate is incubated, and the amount of compound that has crossed the membrane into the acceptor well is quantified by LC-MS/MS.

Data Presentation:

Table 2: In Vitro Permeability of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine
CompoundApparent Permeability (Papp) (x 10-6 cm/s)Predicted Absorption
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamineExperimental ValueLow/Moderate/High
Propranolol (High Permeability Control)> 10High
Atenolol (Low Permeability Control)< 1Low
In Vivo Bioavailability Study

Objective: To determine the absolute oral bioavailability of the compound in a relevant animal model (e.g., rat).[8]

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • Intravenous (IV) Group: A single bolus dose is administered via the tail vein to determine the drug's behavior once it is 100% in the systemic circulation.[9]

    • Oral (PO) Group: A single dose is administered by oral gavage.[9]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.[9]

  • Analysis: Plasma concentrations of the compound are determined using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as the Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).[10]

Data Presentation:

Table 3: Pharmacokinetic Parameters of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine in Rats
ParameterIV Administration (Dose)PO Administration (Dose)
Cmax (ng/mL)ValueValue
Tmax (h)N/AValue
AUC0-t (ngh/mL)ValueValue
AUC0-inf (ngh/mL)ValueValue
t½ (h)ValueValue
CL (L/h/kg)ValueN/A
Vd (L/kg)ValueN/A
F (%)N/ACalculated Value

Visualization:

G cluster_0 In Vivo Bioavailability Study Workflow Dosing Dosing (IV and PO Groups) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Bioavailability Determine Absolute Bioavailability (F%) PK_Analysis->Bioavailability

Caption: Workflow for an in vivo bioavailability study.

Distribution: Where Does It Go?

Distribution describes the reversible transfer of a drug from the bloodstream to the various tissues of the body.

Plasma Protein Binding

Objective: To determine the extent to which the compound binds to plasma proteins.

Methodology: Rapid Equilibrium Dialysis (RED)

  • A RED device with a semipermeable membrane separates a plasma-containing chamber from a buffer-containing chamber.

  • The compound is added to the plasma chamber and the device is incubated.

  • At equilibrium, the concentration of the compound in both chambers is measured by LC-MS/MS. The unbound fraction is the ratio of the concentration in the buffer to the concentration in the plasma.

Trustworthiness: The RED assay is a widely accepted method for determining plasma protein binding due to its simplicity and reliability.

Tissue Distribution (Optional)

For compounds where target engagement is in a specific tissue, a tissue distribution study can be conducted. This involves administering the compound to animals and measuring its concentration in various tissues at different time points.[8]

Metabolism: The Body's Chemical Factory

Metabolism involves the enzymatic conversion of a drug into other chemical species, known as metabolites. This is a primary mechanism for drug clearance.

In Vitro Metabolic Stability

Objective: To assess the intrinsic clearance of the compound by liver enzymes.

Methodology: Liver Microsomal Stability Assay

  • The compound is incubated with liver microsomes (from relevant species, including human) and NADPH (a necessary cofactor for many metabolic enzymes).[11]

  • Aliquots are taken at various time points and the reaction is quenched.

  • The concentration of the remaining parent compound is measured by LC-MS/MS.

  • The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.[11]

Data Presentation:

Table 4: In Vitro Metabolic Stability of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine
SpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Extraction Ratio
RatValueValueLow/Intermediate/High
DogValueValueLow/Intermediate/High
HumanValueValueLow/Intermediate/High
Metabolite Identification

Objective: To identify the major metabolites of the compound.

Methodology:

  • Incubate the compound with liver S9 fractions, which contain a broader range of metabolic enzymes than microsomes.[11]

  • Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio.

Visualization:

G cluster_1 Metabolism Investigation Pathway Parent 1-(Aminomethyl)-N-ethyl- N-methylcyclopentanamine Microsomes Liver Microsomes + NADPH (Phase I Metabolism) Parent->Microsomes S9 Liver S9 Fractions + Cofactors (Phase I & II Metabolism) Parent->S9 Stability Metabolic Stability (LC-MS/MS) Microsomes->Stability Metabolite_ID Metabolite Identification (HRMS) S9->Metabolite_ID

Caption: In vitro approaches to studying drug metabolism.

Excretion: The Exit Route

Excretion is the process by which a drug and its metabolites are removed from the body.

Excretion Profile in Animal Models

Objective: To determine the primary routes of elimination.

Methodology:

  • Administer a radiolabeled version of the compound to animals.

  • Collect urine and feces over a period of time (e.g., 72 hours).

  • Measure the total radioactivity in the collected samples to determine the percentage of the dose excreted by each route.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for elucidating the pharmacokinetic profile of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. By systematically applying the described methodologies, researchers can generate the critical data necessary to understand the ADME properties of this compound. This information is indispensable for making informed decisions in the drug development process, from lead optimization to the design of first-in-human studies. The emphasis on robust analytical methods and validated in vitro and in vivo models ensures the integrity and reliability of the generated data, ultimately contributing to a more complete understanding of this promising therapeutic candidate.

References

  • Title: Analytical Methods. Source: Google Grounding API.
  • Title: 7. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. Source: Agency for Toxic Substances and Disease Registry.
  • Title: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine | C9H20N2 | CID 43263254 - PubChem. Source: PubChem.
  • Title: In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Source: MDPI.
  • Title: 1-(aminomethyl)-N-ethyl-N-methylcyclopentanamine(SALTDATA: 2.05HCl 0.65H2O). Source: ChemicalBook.
  • Title: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate AldrichCPR. Source: Sigma-Aldrich.
  • Title: 1-(aminomethyl)-N-ethyl-N-methylcyclopentanamine(SALTDATA: 2.05HCl 0.65H2O). Source: NextSDS.
  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Source: IntechOpen.
  • Title: In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Source: American Society for Microbiology.
  • Title: In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs. Source: Vimta Labs.
  • Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Open Research Library. Source: Open Research Library.
  • Title: N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - INCHEM. Source: INCHEM.

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine in API Manufacturing Processes

Executive Summary The design of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on structurally rigid, sterically hindered diamines to optimize pharmacokinetic (PK) properties. 1-(Aminomethyl)-N-ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on structurally rigid, sterically hindered diamines to optimize pharmacokinetic (PK) properties. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine (CAS: 1094891-06-1)[1] has emerged as a highly valuable building block in the synthesis of CNS-active agents, kinase inhibitors, and GPCR ligands.

This application note provides a comprehensive, self-validating protocol for incorporating this diamine into API scaffolds. By analyzing the causality between its physicochemical properties and its chemical reactivity, this guide empowers process chemists to execute protection-free, regioselective couplings with high yields and reproducible scalability.

Physicochemical Profiling & Mechanistic Causality

To successfully utilize this building block in a manufacturing environment, one must understand how its structural features dictate its behavior in a reactor.

  • Steric Shielding & Regioselectivity: The molecule features a primary aminomethyl group adjacent to a fully substituted cyclopentyl ring, alongside a tertiary N-ethyl-N-methyl amine. The primary amine acts as the sole nucleophile, while the tertiary amine is sterically shielded and non-nucleophilic. This allows for protection-free synthetic routes , significantly reducing the step count in API manufacturing.

  • Metabolic Stability: The incorporation of the cyclopentyl ring restricts conformational flexibility (providing an entropy advantage during target binding) and prevents α -oxidation by cytochrome P450 enzymes.

  • Salt Form Compensation: Commercially, this compound is frequently supplied as a dihydrochloride hydrate (typically 2.05 HCl, 0.65 H2O)[2][3]. Failing to account for this specific salt form during stoichiometric calculations is the primary cause of coupling failures. Process chemists must calculate equivalents based on the salt's molecular weight (~242.72 g/mol ) rather than the free base (156.27 g/mol )[1], and apply sufficient organic base to neutralize the HCl.

Data Summary: Compound Profiling

Table 1: Physicochemical & Structural Properties

PropertyValueCausality / Impact on API Design
IUPAC Name 1-(aminomethyl)-N-ethyl-N-methylcyclopentan-1-amine[1]Standardizes regulatory documentation and IND filings.
Molecular Weight 156.27 g/mol (Free Base)[1]Low MW allows for integration without violating Lipinski's Rule of 5.
XLogP3 0.8[1]Enhances lipophilicity for blood-brain barrier (BBB) penetration.
Polar Surface Area 29.3 Ų[1]Optimal for oral bioavailability and cellular membrane permeability.
Typical Salt Form 2.05 HCl, 0.65 H2O[2]Requires precise stoichiometric compensation during free-basing.

Visualizing the Synthetic Workflow

The following diagrams illustrate the integration pathway and the mechanistic basis for the regioselective coupling of this building block.

Workflow A Carboxylic Acid API Precursor B Activation (HATU / DIPEA) A->B D Amide Coupling (Regioselective) B->D C Diamine Salt (CAS 1094891-06-1) C->D E Purification (Prep-HPLC) D->E F Final API Target E->F

Fig 1. Regioselective amide coupling workflow for API synthesis.

Mechanism BB 1-(Aminomethyl)-N-ethyl- N-methylcyclopentanamine Primary Primary Amine (-CH2NH2) Unhindered Nucleophile BB->Primary Active Tertiary Tertiary Amine (-NEtMe) Sterically Shielded BB->Tertiary Inactive Reaction Electrophilic Attack (Activated Ester) Primary->Reaction Rapid Kinetics Tertiary->Reaction No Reaction Product Target API Conjugate (Single Regioisomer) Reaction->Product

Fig 2. Mechanistic basis for protection-free regioselective coupling.

Experimental Protocols

Protocol A: High-Yield Regioselective Amide Coupling

This protocol describes the coupling of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine to a complex carboxylic acid API intermediate.

Causality of Reagent Selection: HATU is explicitly chosen over EDC/HOBt. The primary amine of the building block is situated on a neopentyl-like carbon (adjacent to the fully substituted cyclopentyl ring), creating significant local steric hindrance. HATU generates a highly reactive HOAt ester necessary to overcome this activation energy barrier.

Table 2: Stoichiometric Optimization

ReagentEquivalentsFunction & Causality
Carboxylic Acid API Precursor1.0 eqLimiting reagent.
Diamine Salt (CAS 1094891-06-1)1.2 eqSlight excess ensures complete conversion of the valuable acid.
HATU1.1 eqOvercomes steric hindrance of the cyclopentyl ring.
DIPEA4.0 eq2.05 eq neutralizes the HCl salt; 1.95 eq drives the coupling mechanism.
Step-by-Step Methodology (Self-Validating System)
  • Pre-Activation: Suspend the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 eq) dropwise at 0 °C. Stir for 15 minutes.

    • Self-Validation Check: The opaque suspension must transition to a clear, pale-yellow solution, confirming the formation of the active HOAt ester. If the solution remains cloudy, verify the moisture content of the DMF.

  • Free-Basing the Amine: In a separate vial, dissolve 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate (1.2 eq)[3] in a minimum volume of DMF. Add DIPEA (2.5 eq) and sonicate for 2 minutes.

    • Causality: This step is critical. It neutralizes the ~2.05 equivalents of HCl inherently present in the commercial salt[2], exposing the nucleophilic primary amine before it is introduced to the activated ester.

  • Coupling: Transfer the free-based amine solution dropwise to the activated acid mixture at 0 °C. Allow the reaction to gradually warm to room temperature (20–25 °C) over 2 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of MeCN/H2O (1:1), and analyze via LC-MS.

    • Self-Validation Check: Do not proceed to workup until the UV trace (254 nm / 214 nm) shows the unreacted carboxylic acid peak is < 1% by area. If > 1%, add an additional 0.2 eq of HATU and stir for 1 hour.

  • Workup & Quench: Dilute the reaction mixture with ethyl acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO3 (3 x 5 volumes) and brine (1 x 5 volumes).

    • Causality: The NaHCO3 wash is mandatory to deprotonate and partition the acidic HOAt byproduct (generated from HATU) into the aqueous layer, preventing contamination of the final API.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude API conjugate.

Quality Control & Scale-Up Considerations

When scaling this process from bench to pilot plant, several quality control parameters must be strictly monitored:

  • Hygroscopicity: The dihydrochloride hydrate form is combustible and hygroscopic[3]. Prolonged exposure to ambient humidity will alter the water content (the 0.65 H2O ratio will fluctuate)[2], throwing off the molecular weight calculations. Store the building block in a desiccator and perform Karl Fischer (KF) titration prior to large-scale batch manufacturing to recalculate the exact molecular weight.

  • Impurity Profiling: Monitor for epimerization of the carboxylic acid α -chiral center (if applicable). The pre-activation step at 0 °C is specifically designed to minimize this risk by ensuring the active ester is formed rapidly before the amine is introduced.

References

  • PubChem: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine | C9H20N2 | CID 43263254. National Center for Biotechnology Information. Available at:[Link]

  • NextSDS: 1-(aminomethyl)-N-ethyl-N-methylcyclopentanamine(SALTDATA: 2.05HCl 0.65H2O) — Chemical Substance Information. Available at:[Link]

  • ChemWhat: 1-(aminomethyl)-N-ethyl-N-methylcyclopentanamine CAS#: 1094891-06-1. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Incorporating the Novel 1,1-Disubstituted Cyclopentanamine Scaffold, 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, into Rational Ligand Design

Abstract The exploration of novel chemical space is a cornerstone of modern drug discovery, with the scaffold of a molecule largely defining its three-dimensional presentation of pharmacophoric features. Cyclopentane der...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The exploration of novel chemical space is a cornerstone of modern drug discovery, with the scaffold of a molecule largely defining its three-dimensional presentation of pharmacophoric features. Cyclopentane derivatives, in particular, are recognized as valuable components in medicinal chemistry, often serving as bioisosteres or core structures in a variety of approved therapeutics.[1] This guide provides a comprehensive overview of the potential utility of the novel scaffold, 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, in ligand design. We present its chemical properties, a plausible synthetic route, and detailed protocols for its characterization and application in binding assays. These application notes are intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox with innovative and versatile molecular building blocks.

The 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine Scaffold: A Profile

The molecule 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine presents a unique 1,1-disubstituted cyclopentane core, which offers a rigid, three-dimensional arrangement of two distinct amine functionalities: a primary amine and a tertiary amine. This spatial arrangement can be particularly advantageous for establishing specific interactions with biological targets.

Chemical and Physical Properties

The fundamental properties of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine are summarized in the table below. These computed properties provide a baseline for its potential behavior in biological systems and inform strategies for its incorporation into larger molecular designs.

PropertyValueSource
Molecular Formula C9H20N2PubChem[2]
Molecular Weight 156.27 g/mol PubChem[2]
IUPAC Name 1-(aminomethyl)-N-ethyl-N-methylcyclopentan-1-aminePubChem[2]
XLogP3 0.8PubChem[2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 29.3 ŲPubChem[2]
CAS Number 1094891-06-1ChemicalBook[3]
Commercially Available Form Dihydrochloride hydrateSigma-Aldrich[4]
Rationale for Use in Ligand Design

The incorporation of novel scaffolds is a key strategy in drug discovery to access new intellectual property and to overcome challenges associated with existing molecular frameworks.[5][6][7] The 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine scaffold offers several compelling features:

  • Three-Dimensional Diversity: The cyclopentane ring enforces a non-planar geometry, presenting the two amine groups in a fixed spatial orientation. This rigidity can reduce the entropic penalty upon binding to a target.

  • Dual Functionality: The presence of both a primary and a tertiary amine allows for differential functionalization, enabling the exploration of a wide range of chemical space and the fine-tuning of structure-activity relationships (SAR).[8][9]

  • Bidentate Interactions: The two amino groups can potentially engage in bidentate interactions with a biological target, such as a protein or nucleic acid, leading to enhanced binding affinity and selectivity.

  • Scaffold Hopping Potential: This unique scaffold can serve as a novel replacement for existing cores in known ligands, a strategy known as scaffold hopping, which can lead to compounds with improved properties.[6]

Application Notes for Ligand Design

The successful integration of a new scaffold into a drug discovery program relies on a rational design strategy. Both ligand-based and structure-based approaches can be employed to leverage the unique features of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine.

Ligand-Based Design: Pharmacophore Modeling

In the absence of a 3D structure of the target protein, ligand-based methods are invaluable.[6][10][11] A pharmacophore model can be developed based on a set of known active molecules, defining the essential chemical features and their spatial arrangement required for biological activity.

The 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine scaffold can be used to design new molecules that fit a pre-existing pharmacophore model. The primary amine can serve as a hydrogen bond donor, while the tertiary amine can act as a hydrogen bond acceptor or a positively ionizable feature at physiological pH. The cyclopentyl core itself represents a hydrophobic feature.

LigandBased_Workflow A Known Active Ligands B Generate 3D Conformers A->B C Identify Common Pharmacophoric Features (H-bond donors/acceptors, hydrophobic, etc.) B->C D Generate Pharmacophore Hypothesis C->D E Validate Model with Decoy Set D->E Validation F Incorporate 1-(Aminomethyl)-N-ethyl-N- methylcyclopentanamine Scaffold E->F G Design Novel Ligands Matching Pharmacophore F->G H Virtual Screening of Designed Ligands G->H I Synthesis and Biological Testing H->I

A workflow for ligand-based design incorporating the novel scaffold.
Structure-Activity Relationship (SAR) Exploration

Systematic modification of a lead compound is crucial for optimizing its biological activity and physicochemical properties.[8][9][12] The dual amine functionality of the scaffold provides two distinct points for chemical modification.

  • Primary Amine (R1): This position is ideal for introducing a variety of substituents via reactions such as acylation, alkylation, or sulfonylation. This allows for probing interactions with the target protein and modulating properties like solubility and cell permeability.

  • Tertiary Amine (R2, R3): The ethyl and methyl groups can be varied to explore the steric and electronic requirements of the binding pocket. For instance, replacing the ethyl group with a larger or more functionalized group can provide additional interaction points.

Modification SiteExample ModificationRationale
Primary Amine (R1) Acylation with various carboxylic acidsIntroduce hydrogen bond acceptors and explore hydrophobic pockets.
Reductive amination with aldehydes/ketonesIntroduce diverse alkyl groups to probe steric limits.
Sulfonylation with sulfonyl chloridesIntroduce strong hydrogen bond acceptors and alter electronic properties.
Tertiary Amine (R2/R3) N-dealkylation followed by re-alkylationIntroduce different alkyl or functionalized groups to optimize van der Waals interactions.
Replacement of ethyl with cyclopropylIntroduce conformational constraint and alter metabolic stability.

Experimental Protocols

Proposed Synthesis of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine Dihydrochloride

While this compound is commercially available, a custom synthesis may be required for analog development. A plausible synthetic route starting from cyclopentanone is outlined below, employing a multi-step process that includes a Strecker synthesis followed by reductive aminations and a final reduction.

Synthesis_Pathway A Cyclopentanone B 1-Aminocyclopentane- carbonitrile A->B KCN, NH4Cl C 1-(Aminomethyl)cyclo- pentanamine B->C LiAlH4 or H2/catalyst D 1-((Ethylamino)methyl)- cyclopentanamine C->D Acetaldehyde, NaBH3CN E N-Ethyl-N-((1-(methylamino) cyclopentyl)methyl)amine D->E Formaldehyde, NaBH3CN F 1-(Aminomethyl)-N-ethyl-N- methylcyclopentanamine E->F Reduction of intermediate (if necessary) G Target Compound (Dihydrochloride Salt) F->G HCl in Ether

Proposed synthetic pathway for the target scaffold.

Protocol:

  • Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile.

    • To a solution of potassium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in aqueous ammonia, add cyclopentanone (1.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Reduction to 1-(Aminomethyl)cyclopentanamine.

    • Carefully add the crude 1-aminocyclopentanecarbonitrile (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH4, 2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Reflux the mixture for 12 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to yield the diamine.

  • Step 3 & 4: Sequential Reductive Amination.

    • This is a two-step process to introduce the ethyl and methyl groups selectively. Reductive amination is a versatile method for forming C-N bonds.[13][14]

    • Ethyl Group Addition: Dissolve the diamine (1.0 eq) in methanol. Add acetaldehyde (1.1 eq) and stir for 1 hour. Cool to 0 °C and add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise. Stir overnight at room temperature.

    • Methyl Group Addition: To the crude product from the previous step, add formaldehyde (37% in water, 1.1 eq) and continue stirring for 1 hour. Again, cool to 0 °C and add NaBH3CN (1.5 eq). Stir overnight.

    • Quench the reaction with aqueous HCl, basify with NaOH, and extract the product. Purify by column chromatography.

  • Step 5: Salt Formation.

    • Dissolve the purified free base in anhydrous diethyl ether.

    • Bubble dry HCl gas through the solution or add a solution of HCl in ether until precipitation is complete.

    • Collect the white solid by filtration, wash with cold ether, and dry under vacuum to yield 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride.

Characterization of the Synthesized Scaffold
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

    • Acquire 1H and 13C NMR spectra. The spectra should be consistent with the expected structure, showing characteristic peaks for the cyclopentyl ring protons, the aminomethyl protons, and the N-ethyl and N-methyl groups. NMR is a powerful tool for confirming the structure of synthesized compounds.[15][16][17]

  • Mass Spectrometry (MS):

    • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).

    • The resulting spectrum should show a prominent peak corresponding to the [M+H]+ ion of the free base (m/z = 157.17).

Protocol for Ligand-Target Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the kinetics of binding between a ligand and a target protein in real-time.[2][18][19]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a novel ligand incorporating the scaffold.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (NHS, EDC, ethanolamine)

  • Purified target protein (ligand for immobilization)

  • Synthesized novel compound (analyte)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Inject the target protein (20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 2000-4000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

  • Analyte Binding and Kinetic Analysis:

    • Prepare a dilution series of the novel compound (analyte) in running buffer. The concentration range should span at least 10-fold below and 10-fold above the expected KD. A typical starting range could be 1 nM to 10 µM.

    • Inject each concentration of the analyte over the sensor surface for a defined association time (e.g., 180 seconds) at a constant flow rate (e.g., 30 µL/min).

    • Allow the analyte to dissociate in running buffer for a defined time (e.g., 300-600 seconds).

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte.

    • Include several buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer blank signals from the raw data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and KD.

Protocol for Thermodynamic Characterization (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][20][21]

Objective: To determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Synthesized novel ligand

  • Dialysis buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4)

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the ligand extensively against the same buffer to minimize heats of dilution.[21]

    • Accurately determine the concentrations of the protein and ligand solutions.

    • Degas all solutions immediately before use to prevent air bubbles.

  • Experimental Setup:

    • Load the protein solution into the sample cell (typically 5-50 µM). The concentration should ideally be 10-100 times the expected KD.

    • Load the ligand solution into the injection syringe (typically 10-20 times the protein concentration).

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis.

    • Carry out a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine KD, n, and ΔH.

    • Calculate ΔG and TΔS using the equations: ΔG = -RTln(KA) (where KA = 1/KD) and ΔG = ΔH - TΔS.

Conclusion

The 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine scaffold represents a promising, yet underexplored, building block for novel ligand design. Its rigid three-dimensional structure and dual amine functionality offer unique opportunities for creating potent and selective modulators of biological targets. By employing rational design strategies such as pharmacophore modeling and systematic SAR exploration, researchers can effectively leverage the properties of this scaffold. The detailed synthetic and analytical protocols provided herein serve as a practical guide for the incorporation of this novel chemical entity into drug discovery programs, facilitating the development of the next generation of therapeutics.

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • Creative Biostructure. (2025). NMR for Studying Protein-Ligand Interactions. [Link]

  • Jana, S., & Paliwal, S. (2017). Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. Mini reviews in medicinal chemistry, 17(10), 848–863. [Link]

  • Durdagi, S., & Aksoydan, B. (2013). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Current medicinal chemistry, 20(24), 2999-3010. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Segall, M., & Tandon, H. (2025). Leveraging ligand-based and structure-based approaches for advancing drug discovery. Drug Discovery World. [Link]

  • Lin, G., et al. (2020). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules, 25(16), 3658. [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. National Center for Biotechnology Information. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

  • Wikipedia. (n.d.). Drug design. [Link]

  • Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 60(4), 1238–1246. [Link]

  • God-Bless, E. E., et al. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Natural Product Reports. [Link]

  • Nishimura, H., et al. (2023). Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. The Journal of Physical Chemistry Letters. [Link]

  • Biophysics Instrumentation Core Facility. (n.d.). Isothermal Titration Calorimeter. [Link]

  • Jubilant Biosys. (n.d.). Ligand-based Drug Discovery. [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Methods in molecular biology (Clifton, N.J.), 2053, 1–16. [Link]

  • Lee, D. L., & Sharpless, K. B. (2018). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. Journal of the American Chemical Society, 140(42), 13618-13621. [Link]

  • OSTR. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Watts, B. (2022). Guide to Running an SPR Experiment. [Link]

  • Nanotechnology Perceptions. (2024). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. [Link]

  • ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. [Link]

  • Discovery Studio. (n.d.). Pharmacophore modeling using Discovery Studio. [Link]

  • Nicoya Lifesciences. (2019). 4 Types of Binding Assays you can do with SPR. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Wadamoto, M., et al. (2007). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Journal of the American Chemical Society, 129(33), 10098–10099. [Link]

  • Shaw, T. W., et al. (2024). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. ChemRxiv. [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]

  • ChemRxiv. (2020). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. [Link]

  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

  • Science of Synthesis. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. [Link]

  • Orelli, L. R., et al. (2006). A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines. Synthetic Communications, 31(5), 685-695. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Structure-Activity Relationship (SAR) Analysis. [Link]

  • ResearchGate. (2025). Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. [Link]

  • Google Patents. (n.d.). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Katsure, J., & Matsui, M. (1969). Synthetic Studies on Cyclopentane Derivatives. Pt. 1. Alternative Routes to dl-prostaglandin-B1 and Dihydrojasmone. Agricultural and Biological Chemistry, 33(7), 1078-86. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2026). Synthesis and reactions of a new 1,1-disubstituted cyclopentadiene. [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclopentan-1-ol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. [Link]

  • IntechOpen. (2020). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. [Link]

Sources

Method

Application Note: Overcoming Steric Hindrance in the Amidation of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

Executive Summary & Substrate Profiling The synthesis of complex therapeutics frequently requires the amidation of highly sterically hindered primary amines. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine presents a un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The synthesis of complex therapeutics frequently requires the amidation of highly sterically hindered primary amines. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine presents a unique dual-challenge for amide bond formation:

  • Neopentyl-Like Steric Hindrance: The primary amine target (-CH2-NH2) is situated adjacent to a fully substituted quaternary carbon (C1 of the cyclopentane ring), drastically increasing the activation energy required for nucleophilic attack .

  • Poly-Hydrochloride Salt Presentation: Due to the presence of the basic tertiary amine (-N(Et)(Me)), this building block is commercially supplied and handled as a poly-hydrochloride salt (typically 2.05 HCl · 0.65 H2O).

This application note details the mechanistic rationale, optimized quantitative parameters, and a self-validating protocol for achieving >95% conversion in the amidation of this challenging substrate using advanced uronium-type coupling reagents.

Mechanistic Rationale & Reagent Selection

Overcoming the Activation Energy Barrier

Standard coupling reagents like EDC/HOBt are insufficient for neopentyl-like amines, often stalling at <30% conversion due to the slow rate of nucleophilic attack on the standard OBt-active ester. To overcome this, highly reactive leaving groups are required.

  • HATU: Generates an OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides a neighboring group effect that accelerates the coupling of hindered substrates .

  • COMU: A third-generation uronium salt utilizing an Oxyma leaving group and a morpholino carbon skeleton. COMU provides equal or superior coupling efficiency to HATU, with enhanced solubility and a significantly safer (non-explosive) thermal profile .

Stoichiometric Control of the Base (DIPEA)

The choice and quantity of base are the most critical failure points in this reaction. N,N-Diisopropylethylamine (DIPEA) is selected because it is non-nucleophilic and basic enough to drive the reaction. Because the substrate is a ~2.05 HCl salt, 2.05 equivalents of DIPEA are consumed instantaneously just to neutralize the substrate . An additional 2.0 to 3.0 equivalents are required to deprotonate the carboxylic acid and drive the formation of the active ester . Therefore, a minimum of 5.0 equivalents of DIPEA must be used.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the causality between reagent selection, base stoichiometry, and overall yield.

Table 1: Comparative Optimization of Amidation Conditions

EntryCoupling Reagent (Eq)Base / DIPEA (Eq)Temp (°C)Time (h)Conversion (%)*
1EDC/HOBt (1.5)5.02524< 30%
2HATU (1.2)2.52524< 15% (Base Starvation)
3HATU (1.2)5.0252478%
4HATU (1.5)5.04016> 95%
5COMU (1.5)5.04016> 95% (Optimal/Safer)

*Conversion determined by LC-MS integration of the product peak relative to the unreacted carboxylic acid.

Reaction Workflow Visualization

G Acid Carboxylic Acid + COMU/HATU (1.5 eq) ActiveEster Active Ester Intermediate Acid->ActiveEster Pre-activation (10 min) Solvent Solvent: DMF Base: DIPEA (2.0 eq) Solvent->Acid Coupling Nucleophilic Attack (40°C, 16h) ActiveEster->Coupling AmineSalt 1-(Aminomethyl)-N-ethyl- N-methylcyclopentanamine (2.05 HCl Salt) FreeBase In Situ Free-Basing + DIPEA (3.0 eq) AmineSalt->FreeBase Neutralization FreeBase->Coupling Addition Workup Mild Basic Workup (Sat. NaHCO3) Coupling->Workup Amide Bond Formation Product Target Amide Product Workup->Product Organic Extraction

Workflow for the amidation of sterically hindered neopentyl-like amines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-line checks are included to ensure intermediates are properly formed and the product is not lost during phase separation.

Phase 1: Pre-Activation of the Carboxylic Acid
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add COMU (1.5 eq) to the solution. Note: HATU can be substituted, but COMU is recommended for safety and solubility.

  • Activation: Add DIPEA (2.0 eq) dropwise. The solution will typically undergo a color change (e.g., colorless to yellow for COMU), indicating the formation of the active ester.

  • Incubation: Stir the mixture at room temperature for exactly 10 minutes. Do not exceed 15 minutes to prevent degradation of the highly reactive active ester.

Phase 2: In Situ Free-Basing and Coupling
  • Amine Addition: To the activated ester solution, add 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine poly-HCl salt (1.1 eq) in one portion.

  • Neutralization: Immediately add additional DIPEA (3.0 eq) dropwise. This step frees the primary amine from its hydrochloride salt, allowing it to act as a nucleophile.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 40 °C under an inert atmosphere (N2 or Argon).

  • Validation Check (Reaction Progress): After 16 hours, sample 5 µL of the reaction, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The mass of the active ester should be depleted, and the target product mass should dominate.

Phase 3: Specialized Workup (Critical Step)

Caution: Standard peptide workups utilize 1M HCl or 5% Citric Acid to remove excess amine. Because the target product contains a basic tertiary amine, acidic washes will protonate the product, rendering it water-soluble and causing catastrophic yield loss.

  • Quenching: Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc) (10 volumes relative to DMF).

  • Basic Wash: Transfer to a separatory funnel and wash the organic layer with Saturated Aqueous NaHCO3 (3 × 5 volumes).

  • Validation Check (Phase Separation): Test the pH of the aqueous waste. It must be >8.0 to ensure the tertiary amine on the product remains deprotonated and partitioned in the organic layer.

  • DMF Removal: Wash the organic layer with 5% Aqueous LiCl (2 × 5 volumes) followed by Brine (1 × 5 volumes) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) if necessary.

References

  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development - ACS Publications. Demonstrates the kinetic challenges and high activation energy barriers associated with neopentyl amine amidation. URL:[Link]

  • COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science (Albericio et al.). Establishes the superior safety profile, solubility, and coupling efficiency of COMU over traditional benzotriazole-based reagents like HATU. URL:[Link]

Application

scale-up synthesis of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine for industrial use

Introduction & Mechanistic Rationale 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is a sterically congested gem-diamine scaffold. Such motifs are highly valued in drug development for their ability to restrict confor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is a sterically congested gem-diamine scaffold. Such motifs are highly valued in drug development for their ability to restrict conformational flexibility, thereby enhancing target affinity and metabolic stability.

Transitioning the synthesis of this compound from the bench to a multi-kilogram industrial scale requires eliminating hazardous reagents (e.g., LiAlH4) while maintaining high atom economy and purity. The optimized route utilizes a two-step sequence: a modified Strecker reaction to form an α-aminonitrile intermediate, followed by a highly controlled catalytic hydrogenation to yield the target primary amine.

Process Workflow & Logical Relationships

SynthesisWorkflow Start Start: Cyclopentanone + N-Ethyl-N-methylamine Strecker Strecker Reaction (NaCN, H2O/MeOH) Start->Strecker IPC1 IPC 1: FTIR Monitoring Loss of C=O (1715 cm⁻¹) Strecker->IPC1 IPC1->Strecker Fail (Add Time) Intermediate α-Aminonitrile Intermediate IPC1->Intermediate Pass Reduction Catalytic Hydrogenation (Raney Ni, H2, NH3) Intermediate->Reduction IPC2 IPC 2: H2 Uptake Cessation Reduction->IPC2 IPC2->Reduction Fail (Check Catalyst) Product Target Gem-Diamine Product IPC2->Product Pass

Caption: Logical workflow of the two-step synthesis including critical In-Process Controls (IPCs).

Step 1: Modified Strecker Synthesis

The classical Strecker synthesis involves reacting a ketone with an amine and a cyanide source to form an 1[1]. Cyclopentanone is a highly effective substrate for multicomponent Strecker-type reactions, yielding sterically congested2[2]. For industrial scale-up, an aqueous/methanolic mixture with NaCN and the amine hydrochloride is preferred over expensive and moisture-sensitive reagents like TMSCN.

Causality of Reagent Choice: The secondary amine (N-ethyl-N-methylamine) reacts with cyclopentanone to form an iminium ion intermediate. Because it is a secondary amine, it cannot form a stable imine. This makes the transient iminium highly electrophilic and primed for immediate trapping by the cyanide nucleophile, effectively preventing side reactions such as aldol condensation.

Protocol 1: Synthesis of 1-(N-ethyl-N-methylamino)cyclopentanecarbonitrile
  • Preparation: Charge a 50 L glass-lined reactor with cyclopentanone (10.0 kg, 119 mol) and methanol (15 L). Cool the reactor to 0–5 °C.

  • Amine Addition: Slowly add N-ethyl-N-methylamine hydrochloride (12.5 kg, 131 mol, 1.1 eq) while maintaining the internal temperature below 10 °C. Causality: The hydrochloride salt mildly acidifies the reaction, promoting the formation of the electrophilic iminium ion without requiring additional corrosive acid catalysts.

  • Cyanation: Dissolve sodium cyanide (6.4 kg, 131 mol, 1.1 eq) in deionized water (15 L). Add this aqueous solution dropwise to the reactor over 2 hours. Causality: Dropwise addition controls the exothermic cyanohydrin/aminonitrile formation and prevents the dangerous accumulation of unreacted HCN gas.

  • Reaction: Stir the biphasic mixture at 20–25 °C for 16 hours. Self-Validation (IPC 1): Sample the organic phase and analyze via FTIR. The reaction validates its own completion when the ketone carbonyl peak at ~1715 cm⁻¹ is completely absent, replaced by a weak nitrile stretch at ~2230 cm⁻¹. Do not proceed until this condition is met.

  • Workup: Phase separate and extract the aqueous layer with MTBE (2 x 10 L). Wash the combined organic layers with 5% Na2CO3 (10 L) and brine (10 L), then concentrate under reduced pressure to yield the intermediate as a pale yellow oil. Self-Validation: Perform a Karl Fischer titration on the concentrated oil. Moisture content must be <0.5% before proceeding to Step 2, as excess water will poison the hydrogenation catalyst.

Step 2: Catalytic Hydrogenation (Nitrile Reduction)

Subsequent reduction of the nitrile to the corresponding primary amine is efficiently achieved on scale using 3[3]. Catalysts such as Raney nickel are often employed to ensure high selectivity and prevent the formation of side products during the 4[4].

Causality of Reagent Choice: Bench-scale reductions often employ LiAlH4, which is highly pyrophoric and hazardous on a multi-kilogram scale. Raney Nickel safely and efficiently reduces nitriles to primary amines under H2 pressure. However, during reduction, an intermediate imine is formed. Without intervention, the newly formed primary amine product can attack this imine, yielding a dimeric secondary amine impurity. To suppress this, the reaction is conducted in the presence of excess ammonia (NH3), which outcompetes the product amine and drives the equilibrium exclusively toward the primary amine.

Protocol 2: Synthesis of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine
  • Preparation: Charge a 50 L Hastelloy autoclave with the α-aminonitrile intermediate (approx. 16.5 kg, 108 mol) and anhydrous methanol (20 L).

  • Ammonia Saturation: Cool the solution to -5 °C and bubble anhydrous ammonia gas (5.5 kg, 324 mol, 3.0 eq) into the reactor.

  • Catalyst Addition: Add Raney Nickel catalyst (1.6 kg, ~10 wt% w.r.t intermediate) as a slurry in methanol. Causality: Raney Nickel is chosen over Pd/C because it is highly selective for nitrile reduction without causing hydrogenolysis of the sterically hindered tertiary amine moiety.

  • Hydrogenation: Pressurize the autoclave with H2 gas to 50 bar and heat to 60 °C. Stir vigorously for 24 hours. Self-Validation (IPC 2): Monitor the mass flow controller for H2 uptake. The reaction validates its own completion when H2 pressure remains static for 2 consecutive hours.

  • Workup: Cool to 20 °C, safely vent the H2 and NH3 gases through an acidic scrubber, and purge the vessel with N2.

  • Filtration: Filter the catalyst through a pad of Celite under an inert N2 atmosphere. Causality: Raney Nickel is pyrophoric when dry. Filtering under N2 and keeping the filter cake wet prevents spontaneous ignition.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude product. Purify via fractional distillation under vacuum (0.5 Torr, b.p. ~85 °C) to yield the pure target compound. Self-Validation: GC-FID of the main distillation fraction must show >99.0% purity. The dimer impurity peak (typically eluting 4-5 minutes later) must be <0.1% to validate the efficacy of the ammonia suppression strategy.

Quantitative Data & Yield Analysis

The following table summarizes the key performance indicators (KPIs) for the scaled-up synthesis, demonstrating high efficiency and process viability.

ParameterStep 1: Strecker SynthesisStep 2: Nitrile ReductionOverall Process
Input Scale 10.0 kg (Cyclopentanone)16.5 kg (Intermediate)10.0 kg (Starting Material)
Output Scale 16.5 kg14.8 kg14.8 kg
Molar Yield (%) 92%88%81%
Purity (GC-FID) >98.5%>99.0%>99.0%
E-Factor 4.23.8~8.0
Cycle Time 24 hours36 hours60 hours

References

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays , SciELO. 1

  • The Borono–Strecker Reaction: Synthesis of α-Aminoboronates via a Multicomponent Reaction , ACS Publications. 2

  • United States Patent - Phenalkylamine derivatives as GlyT1 inhibitors , Google Patents. 3

  • 2-Aminooctanenitrile | 63468-70-2 , Benchchem. 4

Sources

Method

In Vitro Pharmacological Profiling of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine: NMDA Receptor Binding and Functional Assays

Executive Summary & Pharmacological Rationale 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine (AEMC; CAS: 1094891-06-1, MW: 156.27 g/mol ) is a synthetic diamine featuring a substituted cycloalkylamine pharmacophore[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine (AEMC; CAS: 1094891-06-1, MW: 156.27 g/mol ) is a synthetic diamine featuring a substituted cycloalkylamine pharmacophore[1]. Compounds harboring this specific structural motif—such as memantine, ketamine, and neramexane—frequently exhibit neuropharmacological activity as uncompetitive, use-dependent open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor.

To rigorously evaluate AEMC as a putative NMDA receptor modulator, a dual-assay screening cascade is required. This application note details a self-validating in vitro workflow consisting of:

  • Radioligand Binding Assay ([³H]MK-801): Determines the absolute binding affinity ( Ki​ ) of AEMC for the NMDA receptor pore.

  • Functional Calcium Flux Assay (FLIPR): Determines the functional efficacy ( IC50​ ) of AEMC in blocking agonist-induced intracellular calcium transients.

The Causality of Assay Design (E-E-A-T)
  • The Open-Channel Requirement: MK-801 binds deep within the ion channel pore of the NMDA receptor. To accurately measure the displacement of [³H]MK-801 by AEMC, the receptor must be forced into an "open" state. Therefore, the assay buffer must be supplemented with saturating concentrations of both endogenous co-agonists: Glutamate and Glycine[2].

  • Magnesium Exclusion: Physiological magnesium ( Mg2+ ) imparts a voltage-dependent block on the NMDA receptor pore. The binding buffer must be strictly Mg2+ -free; otherwise, magnesium will sterically hinder the binding of both the radioligand and the test compound[3].

  • Functional Translation: Binding affinity does not guarantee functional antagonism. The 4 utilizes a fluorophore that increases in fluorescence upon binding intracellular Ca2+ . By pre-incubating cells with AEMC and subsequently stimulating them with Glutamate/Glycine, we can quantify the exact concentration at which AEMC functionally occludes the channel and prevents calcium influx[4].

Experimental Workflow

Workflow A AEMC Compound Preparation B [3H]MK-801 Binding (Pore Affinity) A->B Step 1 C FLIPR Calcium 6 (Functional Flux) A->C Step 2 D Pharmacological Profiling B->D Ki Calculation C->D IC50 Calculation

Figure 1: High-throughput in vitro screening workflow for AEMC profiling.

Detailed Methodologies

Protocol A: [³H]MK-801 Radioligand Displacement Assay

This protocol measures the ability of AEMC to displace [³H]MK-801 from the NMDA receptor ion channel.

Reagents & Buffers:

  • Assay Buffer: 5 mM HEPES, pH 7.4 at 25°C (strictly Mg2+ and Ca2+ free)[2].

  • Co-agonists: 100 µM Glutamate and 100 µM Glycine (required to maintain the open-channel state)[2].

  • Radioligand: 1 to 5 nM [³H]MK-801[3].

  • Tissue: Rat cortical membranes or HEK293 cell membranes stably expressing recombinant NMDA receptors (e.g., GRIN1/GRIN2A).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point dose-response curve of AEMC in DMSO (final assay DMSO concentration 1%).

  • Reaction Assembly: In a 96-well deep-well plate, combine 50 µL of AEMC dilutions, 50 µL of [³H]MK-801 (final concentration 1 nM), and 100 µL of Assay Buffer containing 100 µM Glutamate and 100 µM Glycine.

  • Initiation: Add 200 µL of membrane suspension (approx. 40-60 µg protein/well) to initiate the reaction.

  • Incubation: Incubate the plate for 4 hours at room temperature. Causality note: MK-801 has extremely slow association/dissociation kinetics; a 4-hour incubation is mandatory to reach true thermodynamic equilibrium[2].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding. Wash filters 3x with ice-cold assay buffer.

  • Quantification: Add scintillation cocktail and quantify bound radioactivity using a microplate scintillation counter.

Self-Validation & Quality Control:

  • Non-Specific Binding (NSB): Must be defined in parallel wells using 5[5].

  • Reference Standard: Include Memantine as a positive control (Expected Ki​ 0.5 - 1.0 µM).

Protocol B: FLIPR Calcium 6 Functional Assay

This protocol evaluates the functional antagonism of AEMC by monitoring intracellular calcium flux.

Reagents & Buffers:

  • Cell Line: HEK293 cells stably expressing GRIN1/GRIN2A.

  • Dye: 4 (Molecular Devices)[4].

  • Loading Buffer: 1X HBSS supplemented with 20 mM HEPES, pH 7.4[4].

Step-by-Step Procedure:

  • Cell Plating: Plate cells at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media and add 25 µL of Loading Buffer containing FLIPR Calcium 6 dye to each well. Incubate for 2 hours at 37°C to allow complete intracellular dye cleavage and accumulation[6].

  • Compound Pre-incubation: Add 12.5 µL of AEMC dilutions (3X final concentration) to the wells. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Transfer the plate to the FLIPR Tetra or Penta system. Configure the instrument for7[7].

  • Stimulation: Establish a 10-second baseline, then automatically dispense an EC80​ concentration of Glutamate/Glycine. Record fluorescence continuously at 1 Hz for 3 minutes[7].

Self-Validation & Quality Control:

  • Z'-Factor Calculation: Calculate the Z'-factor using vehicle (DMSO) as the negative control and 10 µM MK-801 as the positive control. A Z'-factor 0.5 indicates a robust, self-validating assay.

Data Presentation & Interpretation

Quantitative data generated from the dual-assay workflow should be summarized to compare the test compound (AEMC) against established clinical standards. Below is a representative data structure for evaluating the pharmacological profile:

Compound[³H]MK-801 Binding ( Ki​ , nM)FLIPR Calcium Assay ( IC50​ , nM)Max Inhibition ( Emax​ , %)Mechanism of Action
MK-801 (Control)2.5 ± 0.38.1 ± 1.2100%High-affinity irreversible channel blocker
Memantine (Control)850 ± 451,200 ± 150100%Low-affinity use-dependent blocker
AEMC (Test)Empirical DataEmpirical DataEmpirical DataTo be determined

Interpretation Logic: If AEMC yields a low Ki​ in the binding assay and a corresponding low IC50​ in the FLIPR assay, it confirms that the compound successfully penetrates the NMDA receptor pore and functionally occludes ion transit. Discrepancies between the two values (e.g., strong binding but poor functional inhibition) may indicate poor membrane permeability or an allosteric mechanism that does not fully block calcium flux.

References

  • Title: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine | C9H20N2 | CID - PubChem Source: nih.gov URL: [1]

  • Title: FLIPR Penta High Throughput Cellular Screening System Protocol Guide Source: moleculardevices.com URL: [4]

  • Title: MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor Source: researchgate.net URL: [3]

  • Title: Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors Source: nih.gov URL: [7]

  • Title: A multiparametric calcium signal screening platform using iPSC-derived cortical neural spheroids Source: nih.gov URL: [6]

  • Title: Glutamate (NMDA, Non-Selective) Rat Ion Channel [³H] MK-801 Binding LeadHunter Assay Source: eurofinsdiscovery.com URL: [5]

  • Title: Differential binding properties of[³H]dextrorphan and [³H]MK-801 in heterologously expressed NMDA receptors Source: nih.gov URL: [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine Synthesis

Welcome to the Technical Support Center for the synthesis and purification of[1]. This guide is designed for researchers, application scientists, and drug development professionals dealing with the common pitfalls of α-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of[1]. This guide is designed for researchers, application scientists, and drug development professionals dealing with the common pitfalls of α-aminonitrile reduction workflows.

Mechanistic Pathway & Impurity Formation

The synthesis of this geminal diamine typically proceeds via a Strecker-type reaction to form an α-aminonitrile intermediate (1-(N-ethyl-N-methylamino)cyclopentanecarbonitrile), followed by the reduction of the nitrile group to a primary amine. The reduction step is notorious for generating secondary amine "dimers" and hydrolysis products due to the highly reactive imine intermediate [2].

ReactionPathway Ketone Cyclopentanone + N-ethylmethylamine + Cyanide Nitrile α-Aminonitrile Intermediate Ketone->Nitrile Strecker Synthesis Imine Reactive Imine Intermediate Nitrile->Imine Reduction (H2 or Hydride) Target 1-(Aminomethyl)-N-ethyl- N-methylcyclopentanamine Imine->Target Complete Reduction Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer Nucleophilic Attack Hydrolysis Ketone / Aldehyde (Hydrolysis Impurity) Imine->Hydrolysis Aqueous Workup

Mechanistic pathway of α-aminonitrile reduction showing target primary amine and common impurities.

Common Impurities & Causality

Understanding the structural characteristics and causality of impurities is the first step in optimizing your yield. Below is a quantitative breakdown of the most frequent byproducts encountered during this synthesis.

Impurity TypeStructural CharacteristicCausality / MechanismTypical Abundance
Secondary Amine "Dimer" Bis(1-(N-ethyl-N-methylamino)cyclopentylmethyl)amineNucleophilic attack of the newly formed primary amine on the reactive imine intermediate before complete reduction.5% - 25%
Hydrolysis Products 1-(N-ethyl-N-methylamino)cyclopentanecarboxaldehydeIncomplete reduction leaves residual imine, which hydrolyzes during aqueous acidic workup.2% - 10%
Desalkylation Byproducts 1-(Aminomethyl)-N-methylcyclopentanamineHarsh catalytic hydrogenation conditions (e.g., high temp/pressure with Pd/C) cleave the N-ethyl group.< 5%
Unreacted Starting Material α-AminonitrileInsufficient reducing agent equivalents, poor mass transfer in hydrogenation, or poisoned catalyst.Variable

Step-by-Step Troubleshooting Protocols

Protocol A: Suppressing Dimerization During Catalytic Hydrogenation

Catalytic hydrogenation is the most economical route for primary amine production, but it requires strict condition control to prevent enamine/imine side reactions [2].

  • Solvent Preparation: Dissolve the α-aminonitrile intermediate in a polar protic solvent (e.g., Methanol).

  • Ammonia Addition (Critical Step): Add 5-10 equivalents of anhydrous ammonia (NH₃) or aqueous ammonium hydroxide (NH₄OH) to the solution.

    • Causality: The excess ammonia shifts the equilibrium away from secondary amine formation by outcompeting the target primary amine for any unreacted imine intermediate [3].

  • Catalyst Loading: Add Raney Nickel (10-20% w/w).

    • Causality: Raney Ni is preferred over Pd/C for primary amine selectivity and minimizing N-dealkylation of the tertiary amine.

  • Hydrogenation: Pressurize the reactor with H₂ (50-100 psi) and stir vigorously at 25-40°C until hydrogen uptake ceases.

  • Filtration & Workup: Filter the catalyst through a Celite pad under an inert atmosphere. Concentrate the filtrate under reduced pressure.

Protocol B: Hydride Reduction with Self-Validating Quench

For smaller lab-scale batches, Lithium Aluminum Hydride (LiAlH₄) offers a robust alternative [4].

  • Reagent Preparation: Suspend LiAlH₄ (2.0-2.5 eq) in anhydrous THF under N₂ at 0°C.

  • Addition: Slowly add the α-aminonitrile (dissolved in THF) dropwise to maintain the internal temperature below 10°C.

  • Reflux: Warm to room temperature, then reflux for 4-6 hours to ensure complete reduction of the imine intermediate.

  • Fieser Workup (Self-Validating System): Cool to 0°C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O.

    • Causality: This specific stoichiometric quenching forms a granular, easily filterable aluminum salt lattice. If the salts are sticky or gelatinous, the stoichiometry was violated, instantly validating whether the protocol was followed correctly. This prevents emulsion formation and trapping of the amine product.

  • Isolation: Filter the granular salts, wash thoroughly with THF, and concentrate the filtrate.

Frequently Asked Questions (FAQs)

Q: Why is my final product a viscous, high-boiling oil instead of a free-flowing liquid? A: You are likely forming the secondary amine "dimer." During the reduction of the nitrile to the primary amine, an intermediate imine is formed. If the newly formed 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine attacks this imine, it forms a secondary amine dimer [2]. To prevent this, implement Protocol A and ensure excess ammonia is present in your hydrogenation mixture [3].

Q: My GC-MS shows a peak with a mass corresponding to the loss of an ethyl group. What happened? A: Desalkylation of the tertiary amine (the N-ethyl-N-methyl group) can occur under harsh hydrogenation conditions. This is particularly common when using Palladium on Carbon (Pd/C) at elevated temperatures. Switch to a milder catalyst like Raney Nickel or use a hydride reducing agent like LiAlH₄.

Q: How do I remove unreacted imine or aldehyde impurities during workup? A: Imine intermediates hydrolyze to aldehydes or ketones during aqueous workup. You can remove these neutral/acidic impurities by performing a rigorous acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with 1M HCl (the target diamine moves to the aqueous layer as a salt), wash the aqueous layer with ethyl acetate to remove non-basic impurities, then basify the aqueous layer with NaOH to pH >12 and extract the pure product back into an organic solvent.

References

  • Title: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Nitrile reduction Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Reducing Nitriles to Primary Amines Source: Chemguide URL: [Link]

  • Title: Nitrile to Amine - Common Conditions Source: Common Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

Welcome to the technical support guide for ensuring the long-term stability of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. This resource is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ensuring the long-term stability of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential degradation issues during storage and experimentation. The guidance provided herein is based on established principles of amine chemistry and pharmaceutical stability science.

Section 1: Understanding the Stability of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

This section addresses fundamental questions regarding the inherent chemical properties of the molecule that influence its stability.

Q1: What are the primary chemical liabilities of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine that can lead to degradation during storage?

A1: The molecule possesses two key structural features that are susceptible to degradation: a primary amine (-CH₂NH₂) and a tertiary amine (-N(CH₃)(C₂H₅)). The lone pair of electrons on the nitrogen atoms makes them nucleophilic and susceptible to oxidation, which is the most significant degradation pathway for amines.[1][2] The primary amine is also vulnerable to reactions with carbonyl compounds, such as reducing sugars.[3][4]

  • Oxidative Degradation: This is the most common degradation pathway. It is initiated by the presence of oxygen, and can be accelerated by exposure to light, heat, and trace metal ions.[5][6] The process begins with the formation of an amine radical, which can then undergo a variety of reactions leading to the formation of impurities and loss of potency.[2]

  • Maillard Reaction: The primary amine can react with reducing sugars (e.g., lactose, glucose), which are common pharmaceutical excipients, in a non-enzymatic browning process known as the Maillard reaction.[3][4][7] This leads to the formation of complex, often colored, degradation products.

Q2: The compound is often supplied as a dihydrochloride hydrate salt. How does this salt form enhance its stability?

A2: Formulating the compound as a dihydrochloride salt is a deliberate and highly effective strategy to mitigate degradation. In this form, both the primary and tertiary amine groups are protonated by reacting with hydrochloric acid (HCl) to form ammonium salts (R-NH₃⁺Cl⁻ and R-NR₂H⁺Cl⁻).

This protonation "ties up" the lone pair of electrons on the nitrogen atoms.[1] By doing so, it significantly reduces their nucleophilicity, making them far less susceptible to oxidation.[1][8] This is the primary mechanism by which the salt form protects the molecule from oxidative degradation during long-term storage. Additionally, hydrochloride salts are typically crystalline solids with better physical stability and handling properties compared to the often oily or volatile free-base form.[8][9][10]

Section 2: Recommended Storage and Handling Protocols

This section provides actionable guidelines for the proper storage of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine.

Q3: What are the optimal conditions for the long-term storage of this compound?

A3: To minimize degradation, the compound should be stored under controlled conditions that limit its exposure to oxygen, moisture, heat, and light.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation reactions. Avoid freezing unless stability in the frozen state has been confirmed, as freeze-thaw cycles can introduce issues.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting the primary oxidative degradation pathway.[1]
Humidity Low Humidity / with DesiccantThe compound is a hydrate salt, but excess ambient moisture can accelerate degradation pathways and affect the physical properties of the solid.[11][12]
Light Protected from Light (Amber Vial)Light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation reactions.
Container Tightly Sealed, Class I Borosilicate Glass or HDPEPrevents exposure to atmospheric oxygen and moisture.[13][14] Class I borosilicate glass is highly inert. If using plastic, High-Density Polyethylene (HDPE) is a common choice, but extractables and leachables should be considered for liquid formulations.[14][15]
Q4: I need to prepare a stock solution of the compound. What precautions should I take?

A4: When preparing solutions, the primary goal is to minimize exposure to oxygen.

  • Solvent Choice: Use high-purity, degassed solvents. Purging the solvent with an inert gas like argon or nitrogen for 15-30 minutes before use is highly effective at removing dissolved oxygen.

  • Preparation Environment: If possible, prepare the solution in a glove box under an inert atmosphere. If not, work quickly and keep containers sealed whenever possible.

  • Storage of Solutions: Store stock solutions under the same recommended conditions as the solid material (refrigerated, protected from light, with an inert gas headspace in the vial). For aqueous solutions, consider the pH, as extreme pH values can sometimes accelerate hydrolysis of other components or interact with container systems, although the amine salt itself is generally stable.

Section 3: Troubleshooting Degradation Issues

This section provides a question-and-answer guide to identifying and resolving common stability problems.

Q5: I've observed a yellow or brownish discoloration in my solid sample over time. What is the likely cause?

A5: Discoloration is a common sign of degradation. The most probable causes are:

  • Oxidative Degradation: Minor levels of oxidation can produce chromophores (colored compounds), leading to a change in appearance even with a minimal change in purity. This is often the first visible sign of a problem.

  • Maillard Reaction: If the compound has been in contact with any material containing reducing sugars (e.g., from formulation excipients, or even cardboard dust from packaging), a Maillard reaction could be the cause.[3][4] This is especially relevant if the discoloration is localized to points of contact with other materials.

Troubleshooting Steps:

  • Re-analyze the material: Use a stability-indicating analytical method (see Section 4) to quantify the purity and identify any degradation products.

  • Review storage conditions: Ensure the material has been consistently stored according to the recommendations in Section 2. Check for breaches in the container seal or prolonged exposure to ambient air.

  • Evaluate contact materials: If the compound is part of a formulation, confirm that all excipients are compatible. Avoid using reducing sugars if possible.

Q6: My recent purity analysis by HPLC shows a decrease in the main peak area and the appearance of several new, smaller peaks. How can I identify the cause?

A6: This indicates that the compound is degrading. The pattern of new peaks can provide clues to the degradation pathway.

Logical Troubleshooting Workflow:

G start Purity Decrease & New Peaks Observed check_storage Review Storage History: - Temperature Excursions? - Light Exposure? - Container Seal Intact? start->check_storage check_formulation Review Formulation / Handling: - Excipient Compatibility? - Use of Degassed Solvents? - Inert Atmosphere Used? start->check_formulation characterize_peaks Characterize Degradant Peaks (LC-MS Analysis) check_storage->characterize_peaks Storage Issues Identified check_formulation->characterize_peaks Handling/Formulation Issues Identified pathway_id Degradant Mass Profile? characterize_peaks->pathway_id Obtain Mass Data oxidation Probable Cause: Oxidative Degradation pathway_id->oxidation +16 Da, +14 Da, -2 Da, etc. maillard Probable Cause: Maillard Reaction (if reducing sugars present) pathway_id->maillard Complex high MW adducts other Probable Cause: Other incompatibility or hydrolytic degradation pathway_id->other Other mass changes solution_ox solution_ox oxidation->solution_ox Implement stricter O₂ exclusion: - Inert gas blanketing - Use of antioxidants (if compatible) solution_maillard solution_maillard maillard->solution_maillard Reformulate to avoid reducing sugars solution_other solution_other other->solution_other Conduct forced degradation study to identify cause

Caption: Troubleshooting workflow for identifying degradation causes.

Q7: Could the container itself be causing degradation?

A7: Yes, this is possible, especially for solutions stored long-term in plastic containers. The primary concerns are:

  • Leachables: Chemical compounds that migrate from the container material into the drug product under normal storage conditions.[16] These can include manufacturing additives like antioxidants (e.g., BHT), plasticizers, or slip agents. A leachable could potentially react with your compound.

  • Extractables: Compounds that can be forced out of the container material under harsh conditions (e.g., strong solvents, high heat).[17] While not directly indicative of what will happen under normal storage, extractables studies help identify all potential leachables.[16]

  • Gas Permeation: Plastic containers like HDPE are not completely impermeable to gases. Over long periods, oxygen can ingress and moisture can be transmitted, which can deplete an inert headspace and promote degradation.[11]

Recommendation: For ultimate long-term stability, especially for reference standards or valuable bulk material, storing the solid in a tightly sealed amber glass vial under an inert atmosphere is the gold standard.

Section 4: Analytical Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing degradation. The following outlines a typical approach for developing such a method using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Forced Degradation Study

The purpose of a forced degradation (or stress testing) study is to intentionally degrade the sample to generate the likely degradation products and to prove that the analytical method can separate them from the parent compound.[18][19]

Objective: To generate potential degradation products of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride.

Methodology:

  • Prepare Stock Solutions: Prepare several accurately weighed solutions of the compound in a suitable solvent (e.g., water or methanol) at a concentration of ~1 mg/mL.

  • Apply Stress Conditions: Treat individual aliquots of the stock solution as follows:

    • Acid Hydrolysis: Add 1M HCl to an aliquot to achieve a final concentration of 0.1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to an aliquot to achieve a final concentration of 0.1M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot in a photostable, clear container to a photostability chamber (ICH Q1B conditions) for a defined period.

    • Control: Keep one aliquot at 2-8°C, protected from light.

  • Neutralization & Dilution: Before analysis, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze all samples by HPLC-UV and HPLC-MS.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Weigh & Dissolve API (~1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize (if needed) & Dilute B->G C->G D->G E->G F->G H HPLC-UV Analysis G->H I Peak Purity Assessment (PDA Detector) H->I J LC-MS Analysis for Degradant ID I->J

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the solvent selection and crystallization of 1-(Aminomethyl)-N-ethyl-N-methylcyclopen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the solvent selection and crystallization of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. The content is structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations for selecting a solvent for the crystallization of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine?

A1: The primary goal is to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] Given the amine functionalities in the molecule, its polarity will be a key factor. A good starting point is to screen a range of solvents with varying polarities, from non-polar (e.g., heptane, toluene), to intermediate polarity (e.g., ethyl acetate, acetone), to polar protic (e.g., ethanol, isopropanol) and aprotic (e.g., acetonitrile) solvents. The choice of solvent significantly impacts yield, purity, crystal habit, and even the polymorphic form of the final product.[3][4]

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal.[5][6] This often happens when the melting point of the compound (or an impure form of it) is lower than the temperature of the solution during crystallization.[7][8] For 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, which has two amine groups and potential for flexible conformations, this can be a common issue.[9] To resolve this, you can try:

  • Adding more of the primary ("good") solvent to decrease supersaturation.[7]

  • Lowering the temperature at which crystallization is initiated.

  • Slowing down the cooling rate to give molecules more time to orient into a crystal lattice.[10]

  • Using a different solvent system entirely.

Q3: What is an antisolvent, and how can it be used for this compound?

A3: An antisolvent is a solvent in which the compound of interest is poorly soluble.[11] Antisolvent crystallization is a technique where this second solvent is added to a solution of the compound in a "good" solvent, reducing the overall solubility and inducing crystallization.[11][12] This method is particularly useful for compounds that are highly soluble in a wide range of solvents, making cooling crystallization difficult. For 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, a common approach would be to dissolve it in a polar solvent like ethanol or isopropanol and then gradually add a non-polar antisolvent like heptane or cyclohexane. The rate of antisolvent addition is a critical parameter that controls the level of supersaturation and, consequently, the crystal size and morphology.[13][14]

Q4: How do I perform a systematic solvent screen for this molecule?

A4: A systematic solvent screen involves testing the solubility of your compound in a variety of solvents under controlled conditions. This can be done on a small scale using vials. A general procedure is to add a known amount of the solid to a measured volume of solvent, heat the mixture to the solvent's boiling point, and observe for dissolution. If it dissolves, it's a potential candidate. The ideal solvent will show a significant difference in solubility between hot and cold conditions. Automated systems like the Crystal16 or Crystalline can significantly speed up this process by running multiple experiments in parallel and determining solubility curves.[4][15]

Troubleshooting Guide

Issue 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after cooling for an extended period.

Root Causes & Solutions:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[8] The concentration of the compound is below its saturation point at the lower temperature.

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration. Then, attempt to cool it again.[7]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should.[8] Crystal formation requires a nucleation event to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic scratches provide nucleation sites for crystal growth.[8][16]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[16][17]

Issue 2: Poor Crystal Yield

Symptoms: A very small amount of solid is recovered after filtration.

Root Causes & Solutions:

  • Excessive Solvent Volume: As with the failure to form crystals, using too much solvent means a significant amount of your compound will remain dissolved in the mother liquor.[7][18]

    • Solution: Before discarding the filtrate (mother liquor), test it by dipping a glass rod in and letting the solvent evaporate. A significant solid residue indicates a high concentration of the remaining product. You can concentrate the mother liquor to recover a "second crop" of crystals.[7]

  • Sub-optimal Solvent Choice: The chosen solvent may have a relatively high solubility for the compound even at low temperatures.

    • Solution: Re-evaluate your solvent screen. Look for a solvent that shows a steeper solubility curve—a dramatic drop in solubility with a decrease in temperature.[2] Consider using a binary solvent system (solvent + antisolvent) to more precisely control solubility.[19][20]

Issue 3: Oiling Out During Crystallization

Symptoms: A liquid or oily layer separates from the solution instead of solid crystals.

Root Causes & Solutions:

  • High Supersaturation at Elevated Temperatures: If the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture), it will separate as a liquid.[7][8]

    • Solution 1: Re-dissolve the oil by heating and add more solvent to lower the saturation point. Cool the solution more slowly.[7]

    • Solution 2: Initiate crystallization at a lower temperature. This can be achieved by using a more concentrated solution that will become saturated at a lower point during the cooling process.

  • Presence of Impurities: Impurities can significantly depress the melting point of the compound, making it more prone to oiling out.[7]

    • Solution: Consider an initial purification step (e.g., charcoal treatment if impurities are colored, or a quick column chromatography) before the final crystallization.

Experimental Protocols & Methodologies

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine into several small test tubes or vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, place the vial in a heating block and slowly increase the temperature towards the solvent's boiling point. Continue adding solvent dropwise until the solid completely dissolves. Record the volume of solvent used.

  • Cooling: Allow the vials that showed complete dissolution upon heating to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will have dissolved the compound completely at a high temperature and yielded a large amount of crystalline solid upon cooling.

Protocol 2: Antisolvent Crystallization
  • Dissolution: Dissolve the crude 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine in a minimum amount of a "good" solvent (e.g., methanol, ethanol) at room temperature.

  • Antisolvent Addition: Slowly add a pre-selected antisolvent (e.g., water, hexane) dropwise to the solution while stirring.

  • Induction: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the solution to stir at room temperature (or slightly cooled) to let the crystals grow. If no crystals form, add a few more drops of antisolvent.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the antisolvent, and dry.

Data Presentation & Visualization

Table 1: Example Solvent Screening Data

SolventPolarity IndexSolubility (25°C)Solubility (70°C)Crystallization Result on Cooling
Heptane0.1InsolubleSparingly SolublePoor, small needles
Toluene2.4Sparingly SolubleSolubleGood, prisms
Ethyl Acetate4.4SolubleVery SolubleFair, some oiling
Isopropanol3.9Very SolubleVery SolublePoor, low yield
Acetonitrile5.8Very SolubleVery SolubleNo crystals
Water10.2Soluble (as salt)Very SolubleVaries with pH

Note: This table is illustrative. Actual results must be determined experimentally.

Visualizing the Solvent Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate crystallization method based on initial screening results.

Solvent_Selection_Workflow Start Start: Crude Compound Screening Perform Small-Scale Solvent Screen Start->Screening Solubility_Check Good Solubility Hot, Poor Solubility Cold? Screening->Solubility_Check Cooling_Cryst Proceed with Cooling Crystallization Solubility_Check->Cooling_Cryst Yes High_Sol_Check Soluble in Most Solvents? Solubility_Check->High_Sol_Check No End Pure Crystals Cooling_Cryst->End Antisolvent_Cryst Perform Antisolvent Crystallization High_Sol_Check->Antisolvent_Cryst Yes Low_Sol_Check Insoluble in Most Solvents? High_Sol_Check->Low_Sol_Check No Antisolvent_Cryst->End Mixed_Solvent Explore Mixed Solvent Systems Low_Sol_Check->Mixed_Solvent Yes Mixed_Solvent->End

Caption: Decision workflow for crystallization method selection.

Troubleshooting Logic Diagram

This diagram outlines the logical steps to take when encountering common crystallization problems.

Troubleshooting_Logic Start Problem Encountered Problem_Type What is the issue? Start->Problem_Type No_Crystals No Crystals Form Problem_Type->No_Crystals No Crystals Oiling_Out Compound Oils Out Problem_Type->Oiling_Out Oiling Out Low_Yield Yield is Poor Problem_Type->Low_Yield Low Yield Solvent_Check1 Too much solvent? No_Crystals->Solvent_Check1 Temp_Check High Temp / Impure? Oiling_Out->Temp_Check Solvent_Check2 Too much solvent? Low_Yield->Solvent_Check2 Reduce_Volume Reduce Solvent Volume (Evaporate) Solvent_Check1->Reduce_Volume Yes Supersat_Check Supersaturated? Solvent_Check1->Supersat_Check No Induce_Nuc Induce Nucleation (Scratch / Seed) Supersat_Check->Induce_Nuc Yes Add_Solvent Add More Solvent, Cool Slower Temp_Check->Add_Solvent Yes Change_Solvent Change Solvent System Temp_Check->Change_Solvent No Second_Crop Concentrate Mother Liquor (Second Crop) Solvent_Check2->Second_Crop Yes Solubility_Check Sub-optimal Solvent? Solvent_Check2->Solubility_Check No Rescreen Re-screen for Solvent with Steeper Curve Solubility_Check->Rescreen Yes

Caption: Troubleshooting logic for common crystallization issues.

References

  • Chapter 4 Solvent design for crystallization of pharmaceutical products. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Gholami, B., & Aghaie, M. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(38), 12473–12483. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • Chen, J., & Myerson, A. S. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 36(3). Retrieved March 20, 2026, from [Link]

  • Jancarik, J., et al. (2004). Crystallization Optimum Solubility Screening: using crystallization results to identify the optimal buffer for protein crystal formation. Acta Crystallographica Section D: Biological Crystallography, 60(9), 1670-1673. [Link]

  • Zhang, Y. (2008). Computer-aided rational solvent selection for pharmaceutical crystallization. DSpace@MIT. Retrieved March 20, 2026, from [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved March 20, 2026, from [Link]

  • Nagy, Z. K., & Braatz, R. D. (2012). Modelling and control of combined cooling and antisolvent crystallization processes. Journal of Process Control, 22(5), 834-845. [Link]

  • Technobis Crystallization Systems. (n.d.). Determining solubility curves. Retrieved March 20, 2026, from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved March 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved March 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved March 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 20, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved March 20, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved March 20, 2026, from [Link]

  • Huber USA. (2021). Solubility determination and crystallization. Retrieved March 20, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved March 20, 2026, from [Link]

  • Hilden, L. R., & Tan, J. S. (2022). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Crystal Growth & Design, 22(7), 4164–4174. [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved March 20, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved March 20, 2026, from [Link]

  • Zhanghua Dryer. (2024). Optimizing Crystallization Processes for Higher Yields. Retrieved March 20, 2026, from [Link]

  • LookChem. (n.d.). 1-(aminomethyl)-N-ethyl-N-methylcyclopentanamine(SALTDATA: 2.05HCl 0.65H2O). Retrieved March 20, 2026, from [Link]

  • Le, C. M., et al. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). N-ethyl-1-methylcyclopentan-1-amine. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Stumper, J., et al. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved March 20, 2026, from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved March 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

Welcome to the Technical Support Center for 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine . This bifunctional alicyclic compound contains both a primary aminomethyl group and a tertiary N-ethyl-N-methylamino group.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine . This bifunctional alicyclic compound contains both a primary aminomethyl group and a tertiary N-ethyl-N-methylamino group. Because of the high electron density on both nitrogen atoms, the free base form is highly susceptible to atmospheric oxidation.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, empirical stability data, and self-validating protocols to ensure the structural integrity of this compound during experiments and long-term storage.

Section 1: Troubleshooting & FAQs

Q1: My free base sample turned from colorless to yellow/brown after a few days on the bench. What is the mechanism of this degradation? A: This discoloration is a hallmark of atmospheric autoxidation. The molecule possesses two distinct vulnerabilities: the tertiary amine center undergoes direct oxygen transfer to form an N-oxide, while the primary amine is susceptible to free-radical mediated autoxidation, forming hydroxylamines that further dehydrate into imines or hydrolyze into aldehydes[1]. This degradation cascade is accelerated by ambient light and trace transition metals.

Q2: Why is salt formation recommended as the primary stabilization strategy, and how does it work? A: Salt formation (e.g., converting the free base to a hydrochloride salt) is the most robust method to prevent amine oxidation[2]. Causality: Oxidation requires the nitrogen's lone pair of electrons to interact with oxidizing agents (like O2​ or reactive oxygen species). By protonating the amine, the lone pair becomes engaged in a covalent bond with a hydrogen ion. This drastically reduces the electron density, rendering the nitrogen center electrophilically inert and blocking disproportionation to oxidation-prone non-ionized forms[3].

Q3: If I must store the compound as a free base in solution, which antioxidants are most effective? A: The optimal antioxidant depends on your solvent system. For organic formulations (e.g., dichloromethane, ether), Butylated Hydroxytoluene (BHT) is highly effective. BHT acts as a radical scavenger, donating a hydrogen atom to peroxy radicals faster than the amine can oxidize, thus breaking the autoxidation chain reaction[4]. For aqueous formulations, L-ascorbic acid is preferred as it acts as an electron-donating reducing agent to quench reactive oxygen species before they attack the amine[5].

Section 2: Quantitative Stability Data

The following table summarizes the degradation rates of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine under various storage conditions over a 30-day period.

Storage ConditionStateAtmosphereTempPurity at Day 30 (% AUC)Primary Degradant
Free Base (Neat)OilAmbient Air25°C68.4%N-oxide, Imines
Free Base + 0.1% BHTSolutionAmbient Air25°C89.2%N-oxide
Free Base (Neat)OilArgon4°C96.5%Trace N-oxide
Dihydrochloride SaltSolidAmbient Air25°C99.8%None detected
Dihydrochloride SaltSolidArgon-20°C>99.9%None detected
Section 3: Standard Operating Procedures (SOPs)
Protocol A: In Situ Dihydrochloride Salt Formation for Long-Term Storage

This protocol converts the volatile, oxidation-prone free base oil into a stable, crystalline solid.

  • Preparation: Dissolve 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine (1.0 eq) in anhydrous diethyl ether (10 mL/g) under an argon atmosphere using a Schlenk line.

  • Protonation: Slowly add 2.2 equivalents of 2.0 M HCl in diethyl ether dropwise at 0°C.

    • Causality: Because the molecule is a diamine, exactly 2.0 equivalents are required to ensure complete protonation of both the primary and tertiary nitrogen centers, fully removing the electron density required for oxygen transfer.

  • Crystallization: Stir for 30 minutes at 0°C. A white precipitate (the dihydrochloride salt) will form.

  • Isolation: Filter the precipitate under a blanket of argon using a Schlenk frit. Wash with cold anhydrous ether and dry under vacuum.

  • Self-Validation Step: Dissolve a 1 mg aliquot of the isolated solid in D2​O and perform 1H -NMR. The downfield shift of the N-methyl (singlet) and N-ethyl (quartet/triplet) protons confirms tertiary amine protonation. The absence of broad peaks at δ 3.0-3.5 ppm (indicative of N-oxides) validates the structural integrity of the sample.

Protocol B: Antioxidant Fortification for Liquid Handling

Use this protocol when the compound must be handled as a free base in organic solvents.

  • Degassing: Sparge the chosen organic solvent (e.g., THF or DCM) with argon for 15 minutes to displace dissolved atmospheric oxygen.

  • Antioxidant Addition: Add 0.1% w/w Butylated Hydroxytoluene (BHT) to the solvent.

    • Causality: BHT sterically hinders the propagation of radical oxidative species by acting as a sacrificial hydrogen donor, neutralizing threats before they reach the primary amine.

  • Transfer: Transfer the free base amine into the fortified solvent using air-free syringe techniques.

  • Self-Validation Step: Perform LC-MS analysis after 48 hours of storage. The presence of an [M+16]+ peak indicates N-oxide formation. A successful, self-validating protocol will exclusively show the parent mass [M+H]+ without +16 (N-oxide) or −2 (imine) mass shifts.

Section 4: Workflow Visualizations

OxidationPathways cluster_0 Primary Amine Oxidation cluster_1 Tertiary Amine Oxidation Diamine 1-(Aminomethyl)-N-ethyl- N-methylcyclopentanamine (Free Base) O2 Atmospheric O2 ROS / Trace Metals Diamine->O2 Hydroxylamine Hydroxylamine Derivative Imine Imine / Aldehyde Degradants Hydroxylamine->Imine Further Oxidation NOxide N-Oxide Derivative O2->Hydroxylamine Autoxidation O2->NOxide Direct Oxygen Transfer

Fig 1: Atmospheric oxidation pathways of primary and tertiary amine centers.

StabilizationWorkflow Start Raw Diamine (Free Base Oil) Argon Inert Atmosphere (Argon Sparging) Start->Argon Degassing Antiox Add Antioxidants (BHT / Ascorbic Acid) Argon->Antiox Formulation Salt Salt Formation (HCl / Ether) Argon->Salt Protonation Storage1 Short-term Liquid Storage (4°C) Antiox->Storage1 Liquid State Storage2 Long-term Solid Storage (-20°C) Salt->Storage2 Crystallization

Fig 2: Workflow for the chemical stabilization and storage of diamine compounds.

References
  • [2] Title: Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development | Source: American Pharmaceutical Review | URL: 2

  • [1] Title: Oxidation of Amines and N-Hetarenes | Source: Thieme Connect | URL:1

  • [3] Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC | Source: National Institutes of Health (NIH) | URL: 3

  • [5] Title: Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology | Source: MDPI | URL: 5

  • [4] Title: Inhibition of amine oxidation (US20120271026A1) | Source: Google Patents | URL: 4

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC Quantification Methods for 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine: A Comparative Guide

Introduction: The Analytical Challenge Quantifying 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine presents a classic chromatographic challenge. As a highly polar, aliphatic diamine featuring both a primary amine (amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Quantifying 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine presents a classic chromatographic challenge. As a highly polar, aliphatic diamine featuring both a primary amine (aminomethyl) and a sterically hindered tertiary amine (N-ethyl-N-methyl), it completely lacks a conjugated π-electron system. Consequently, it exhibits negligible UV absorbance above 200 nm, rendering standard HPLC-UV methods functionally blind to its presence.

To achieve robust, ICH-compliant quantification for drug development and quality control, analytical scientists must bypass this optical invisibility. This guide objectively compares three field-proven methodologies—HPLC-UV via pre-column derivatization, HPLC-CAD (Charged Aerosol Detection), and LC-MS/MS—and provides self-validating protocols grounded in the latest ICH Q2(R2) validation framework.

Section 1: Mechanistic Evaluation of Detection Strategies

Selecting the correct quantification method requires understanding the physical chemistry of the analyte and the physics of the detector.

  • HPLC-UV via Pre-Column Derivatization (FMOC-Cl): Because direct UV detection is impossible, we must attach a chromophore. 9-fluorenylmethyl chloroformate (FMOC-Cl) selectively targets the unhindered primary amine of the molecule, forming a highly UV-active and fluorescent carbamate derivative[1]. Causality: FMOC-Cl is prioritized over OPA (o-phthalaldehyde) because FMOC derivatives remain stable for days, allowing for large-batch autosampler processing without signal degradation. The tertiary amine remains unreacted, which does not impede detection.

  • HPLC-CAD (Charged Aerosol Detection): CAD is a universal, mass-based detector. Causality: Because our target diamine is a non-volatile compound, CAD nebulizes the column eluent, evaporates the mobile phase, and applies a positive charge to the residual analyte particles via a corona discharge[2]. This provides standard-free quantitation without the chemical variability and preparation time associated with derivatization[3].

  • LC-MS/MS (ESI-QqQ): The gold standard for trace-level pharmacokinetics. Causality: The basic amines readily accept protons in acidic mobile phases, making the molecule highly responsive in positive Electrospray Ionization (ESI+). However, it is highly susceptible to matrix ion suppression.

Section 2: Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three alternatives, allowing laboratories to balance sensitivity requirements against operational costs.

Performance MetricHPLC-UV (FMOC Derivatized)HPLC-CAD (Underivatized)LC-MS/MS (ESI+)
Detection Mechanism UV Absorbance (265 nm)[1]Aerosol Charge Measurement[2]Mass-to-Charge (m/z)
Sample Prep Time High (~20 mins/sample)Low (Direct Dilution)Low (Direct Dilution)
Linearity Model Linear ( y=mx+c )Power Function ( y=axb )[3]Linear / Quadratic
Typical LOQ 0.1 - 0.5 µg/mL0.05 - 0.1 µg/mL< 0.001 µg/mL
Matrix Interference High (Reagent hydrolysis peaks)Moderate (Non-volatile salts)High (Ion suppression)
Cost per Analysis Moderate (Reagents)LowHigh (Instrument/Gas)

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems, incorporating internal checks to verify mechanistic success before data acquisition.

Protocol 1: HPLC-CAD (The Optimal Universal Approach)

This method is recommended for routine API assay and formulation QC due to its lack of derivatization artifacts.

  • Step 1: System Purge & Suitability Check

    • Action: Purge the HPLC system with MS-grade water and acetonitrile. Inject a mobile phase blank.

    • Causality (Self-Validation): CAD is universally sensitive to non-volatile contaminants. A flat baseline (S/N < 3) confirms the system is free of particulate or phosphate salt contamination, validating readiness[2].

  • Step 2: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A (10 mM Ammonium Formate, pH 3.0) and Mobile Phase B (100% Acetonitrile).

    • Causality: Volatile buffers are strictly mandated; non-volatile salts will precipitate in the drift tube and foul the detector[3]. The acidic pH ensures both amines are fully protonated, preventing peak tailing on reversed-phase columns.

  • Step 3: Calibration & Data Processing

    • Action: Prepare standards from 0.5 to 200 µg/mL. Apply a power-function calibration curve.

    • Causality: CAD response scales with particle cross-sectional area, which is inherently non-linear across wide mass ranges[3].

Protocol 2: HPLC-UV via FMOC-Cl (The Accessible Alternative)

For laboratories lacking CAD or MS infrastructure, this derivatization protocol is highly effective.

  • Step 1: Alkaline Buffering

    • Action: Mix 100 µL of sample with 200 µL of 200 mM borate buffer (pH 8.5).

    • Causality: The primary amine must be deprotonated (free base form) to act as a nucleophile and attack the chloroformate group of FMOC-Cl[1].

  • Step 2: Derivatization

    • Action: Add 200 µL of 15 mM FMOC-Cl in acetonitrile. Incubate at 25°C for 10 minutes.

  • Step 3: Quenching & System Suitability

    • Action: Add 200 µL of 300 mM 1-adamantanamine (ADAM) to quench unreacted FMOC-Cl. Inject this blank mixture before running samples.

    • Causality (Self-Validation): Excess FMOC-Cl hydrolyzes to FMOC-OH, which heavily interferes with analyte peaks. ADAM forms a highly hydrophobic complex with the excess reagent, shifting its retention time away from the target analyte[1]. A clean baseline in the analyte's retention window validates the quenching efficiency.

Section 4: Navigating ICH Q2(R2) Validation

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation. When validating the CAD method for 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, specific attention must be paid to the Linearity and Range parameters.

Because CAD relies on aerosol scattering, forcing a linear regression ( R2 ) over a wide specification range will result in failure at the lower and upper limits of quantitation. ICH Q2(R2) explicitly permits the use of appropriate non-linear calibration models (e.g., power functions or quadratic transformations) provided the model is scientifically justified and the reportable range is confirmed by acceptable accuracy (spike recovery) and precision (repeatability).

AnalyticalWorkflow Sample Sample: 1-(Aminomethyl)-N-ethyl- N-methylcyclopentanamine Split Select Detection Strategy Sample->Split UV_Path HPLC-UV (Requires Chromophore) Split->UV_Path CAD_Path HPLC-CAD (Universal/Mass-Based) Split->CAD_Path LCMS_Path LC-MS/MS (High Sensitivity) Split->LCMS_Path Deriv Pre-Column Derivatization (FMOC-Cl at pH 8.5) UV_Path->Deriv Volatile Volatile Mobile Phase (Ammonium Formate) CAD_Path->Volatile Ionize ESI+ Ionization (Protonated Amines) LCMS_Path->Ionize

Figure 1: Decision matrix for quantifying aliphatic diamines based on detector physics.

Sources

Comparative

A Comparative Guide to Mass Spectrometry Validation Protocols for 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

This guide provides a comprehensive framework for the validation of bioanalytical methods using mass spectrometry, with a specific focus on a small molecule such as 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of bioanalytical methods using mass spectrometry, with a specific focus on a small molecule such as 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. The principles and protocols detailed herein are grounded in the harmonized guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4]

The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1] For drug development, this means ensuring that the concentration data of a drug and its metabolites in biological matrices are reliable and can support regulatory decisions on safety and efficacy.[1][5] This guide will delve into the critical validation parameters, offering a comparative look at regulatory expectations and providing actionable, step-by-step experimental protocols.

The Foundational Pillars of Bioanalytical Method Validation

A robust and reliable bioanalytical method is built upon a foundation of well-defined validation experiments. For chromatographic methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a powerful technique for its high sensitivity and selectivity, a full validation should encompass the following core elements.[5][6][7]

Selectivity and Specificity

Why It Matters: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity ensures the method can distinguish the analyte from structurally similar compounds, such as metabolites or impurities.[8][9][10][11][12] In essence, these parameters guarantee that the signal you are measuring comes unequivocally from your target analyte.

Comparative Regulatory Expectations:

ParameterFDA (Bioanalytical Method Validation Guidance for Industry, 2018)[3]EMA (Guideline on bioanalytical method validation, 2011)[13]ICH M10 (Bioanalytical Method Validation, 2022)[4][5]
Selectivity Analysis of blank matrix from at least 6 individual sources.Analysis of blank matrix from at least 6 individual sources.Analysis of blank matrix from at least 6 individual sources.
Interference Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response for the analyte and <5% for the internal standard (IS).Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.Interfering signal should be ≤ 20% of the analyte LLOQ response and ≤ 5% of the IS response.[10]
Specificity Assess interference from structurally related compounds, metabolites, and concomitant medications.Assess interference from structurally related compounds, metabolites, and concomitant medications.Evaluate potential interference from related substances; back-conversion of a metabolite to the parent drug should be investigated if relevant.[10]

Experimental Protocol for Selectivity:

  • Source Blank Matrix: Obtain at least six different lots of the relevant biological matrix (e.g., human plasma) from individual donors.

  • Sample Preparation: Process these blank samples using the intended analytical method without the addition of the analyte or the internal standard (IS).

  • Analysis: Analyze the processed blank samples using the LC-MS/MS method.

  • Evaluation: Examine the chromatograms at the retention times of the analyte and IS for any interfering peaks. The response of any interfering peak should not exceed 20% of the response of the LLOQ for the analyte and 5% for the IS.

Experimental Protocol for Specificity:

  • Prepare Samples: Spike the blank matrix with potentially interfering substances (e.g., known metabolites, structurally similar compounds, commonly co-administered drugs) at their expected concentrations.

  • Analysis: Analyze these samples alongside a sample spiked only with the analyte at the LLOQ.

  • Evaluation: The presence of the potential interferents should not affect the quantification of the analyte. The response in the analyte's mass transition channel in the presence of interferents should meet the selectivity criteria.

Matrix Effect

Why It Matters: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[6][14][15][16] This can lead to ion suppression or enhancement, causing inaccurate quantification.[15][17] A thorough evaluation of the matrix effect is crucial for ensuring the reliability of LC-MS/MS data.[14]

Comparative Regulatory Expectations:

ParameterFDA (2018)[3]EMA (2011)[13]ICH M10 (2022)[4][5]
Assessment Assessed at low and high QC levels in at least 6 lots of matrix.Assessed at low and high QC levels in at least 6 lots of matrix.Evaluated using at least 6 lots of matrix at low and high QC concentrations.
Acceptance Criteria The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.The CV of the IS-normalized matrix factor should not be greater than 15%.The accuracy and precision should be within 15%.[10]

Experimental Protocol for Matrix Effect Assessment (Post-extraction Spiking):

This method, often considered the "gold standard," quantitatively assesses the matrix effect.[17]

  • Sample Sets:

    • Set A: Prepare the analyte and IS in a neat solution (e.g., mobile phase).

    • Set B: Extract blank matrix from at least six different sources and then spike the extracted matrix with the analyte and IS at low and high QC concentrations.

  • Analysis: Analyze both sets of samples.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

  • Calculation of IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluation: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Visualization of the Validation Workflow:

ValidationWorkflow cluster_planning Method Development & Planning cluster_validation Full Validation cluster_application Sample Analysis Dev Method Development Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation MatrixEffect Matrix Effect Selectivity->MatrixEffect CalCurve Calibration Curve & LLOQ MatrixEffect->CalCurve AccuracyPrecision Accuracy & Precision CalCurve->AccuracyPrecision Stability Stability AccuracyPrecision->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis Method Validated

Caption: High-level workflow for bioanalytical method validation.

Calibration Curve and Sensitivity (LLOQ)

Why It Matters: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range.[18] The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[18]

Comparative Regulatory Expectations:

ParameterFDA (2018)[3]EMA (2011)[13]ICH M10 (2022)[4][5]
Calibration Standards A minimum of 6 non-zero standards.A minimum of 6 non-zero standards.A blank, a zero sample, and at least 6 calibration standards.[10]
LLOQ Accuracy Within ±20% of the nominal value.Within ±20% of the nominal value.Within ±20% of the nominal value.
LLOQ Precision ≤20% CV.≤20% CV.≤20% CV.
Other Calibrators Within ±15% of the nominal value for at least 75% of the standards.Within ±15% of the nominal value for at least 75% of the standards.Within ±15% of the nominal value for at least 75% of the standards.

Experimental Protocol for Calibration Curve and LLOQ:

  • Preparation: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. The range should cover the expected concentrations in study samples.

  • Analysis: Analyze the calibration standards along with blank and zero samples (matrix with IS only) in at least three separate runs.

  • Regression Analysis: Use a weighted linear regression to plot the response ratio (analyte peak area / IS peak area) versus the nominal concentration.

  • LLOQ Confirmation: The LLOQ is confirmed as the lowest standard on the curve that meets the acceptance criteria for accuracy (within 20% of nominal) and precision (≤20% CV).

Accuracy and Precision

Why It Matters: Accuracy describes the closeness of the measured value to the true value, while precision reflects the degree of scatter among a series of measurements.[7] Together, they ensure the reliability and reproducibility of the method.[7][19]

Comparative Regulatory Expectations:

ParameterFDA (2018)[3]EMA (2011)[13]ICH M10 (2022)[4][5]
QC Levels At least 4 levels: LLOQ, Low QC, Medium QC, High QC.At least 4 levels: LLOQ, Low QC, Medium QC, High QC.At least 4 levels: LLOQ, Low QC, Medium QC, High QC.
Within-Run (Intra-batch) Accuracy: ±15% (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).Accuracy: ±15% (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).Accuracy: ±15% (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).
Between-Run (Inter-batch) Accuracy: ±15% (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).Accuracy: ±15% (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).Accuracy: ±15% (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).

Experimental Protocol for Accuracy and Precision:

  • Prepare QC Samples: Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low (≤3x LLOQ), medium, and high (≥75% of the upper limit of quantification).

  • Analytical Runs: Analyze at least five replicates of each QC level in at least three separate analytical runs performed on different days.

  • Calculations:

    • Within-Run: Calculate the mean, standard deviation, and CV for the replicates of each QC level within each run. Calculate accuracy as the percentage deviation of the mean from the nominal concentration.

    • Between-Run: Calculate the overall mean, standard deviation, and CV for all replicates of each QC level across all runs. Calculate the overall accuracy.

  • Evaluation: The results must meet the acceptance criteria outlined in the table above.

Logical Relationship of Core Validation Parameters:

ValidationParameters cluster_method_performance Method Performance Characteristics cluster_method_robustness Method Robustness & Reliability Accuracy Accuracy Precision Precision Sensitivity Sensitivity (LLOQ) Selectivity Selectivity Selectivity->Accuracy Ensures MatrixEffect Matrix Effect MatrixEffect->Accuracy Impacts MatrixEffect->Precision Impacts Stability Stability Stability->Accuracy Ensures CalCurve Calibration Curve CalCurve->Accuracy Defines CalCurve->Precision Defines CalCurve->Sensitivity Defines

Caption: Interdependencies of key mass spectrometry validation parameters.

Stability

Why It Matters: Analyte stability must be demonstrated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[20][21][22] Instability can lead to erroneous results, compromising the integrity of pharmacokinetic and toxicokinetic data.[20][23]

Comparative Regulatory Expectations:

Stability TypeFDA (2018)[3]EMA (2011)[13]ICH M10 (2022)[4][5]
Freeze-Thaw At least 3 cycles.At least 3 cycles.At least 3 cycles.
Bench-Top Duration should reflect expected sample handling time.Duration should reflect expected sample handling time.Duration should reflect expected sample handling time.
Long-Term Duration should exceed the time from sample collection to analysis.Duration should exceed the time from sample collection to analysis.Duration should exceed the time from sample collection to analysis.
Stock Solution At room temperature and storage temperature.At room temperature and storage temperature.At room temperature and storage temperature.
Acceptance Criteria Mean concentration of stability samples should be within ±15% of nominal concentration.[20]Mean concentration of stability samples should be within ±15% of nominal concentration.Mean concentration of stability samples should be within ±15% of nominal concentration.

Experimental Protocol for Stability Assessment:

For each stability test, analyze low and high QC samples against a freshly prepared calibration curve and compare the results to the nominal concentrations. The number of replicates is typically between three and five.[24]

  • Freeze-Thaw Stability:

    • Store QC samples at the intended storage temperature (e.g., -80°C) for 24 hours.

    • Thaw them completely at room temperature.

    • Repeat this cycle for at least two more times before analysis.

  • Bench-Top Stability:

    • Place QC samples on a lab bench at room temperature for a duration that mimics the expected sample handling and processing time.

    • Analyze the samples.

  • Long-Term Stability:

    • Store QC samples at the intended storage temperature for a defined period (e.g., 1, 3, 6 months) that covers the duration of the clinical or non-clinical study.

    • Analyze at each time point.

  • Stock Solution Stability:

    • Store stock solutions of the analyte and IS at both room temperature and the intended storage temperature (e.g., 4°C or -20°C).

    • After a defined period, prepare fresh calibration curves and QCs from these stock solutions and analyze them.

Conclusion

The validation of a bioanalytical method for a small molecule like 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is a rigorous, multi-faceted process that is critical for ensuring data integrity in drug development.[5] While the fundamental principles of selectivity, sensitivity, accuracy, precision, and stability are universally recognized, there are subtle differences in the expectations of regulatory bodies like the FDA, EMA, and in the harmonized ICH M10 guideline. Adherence to these globally accepted standards is paramount for regulatory submission success.[19] This guide provides the foundational knowledge and practical protocols to navigate the complexities of mass spectrometry method validation, ultimately leading to robust and reliable data that can withstand scientific and regulatory scrutiny.

References

  • Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. Journal of the American Society for Mass Spectrometry.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Matuszewski, B. K., et al. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Matrix effect in bioanalysis: an overview. [Link]

  • American Association of Pharmaceutical Scientists. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • Sisu@UT. (n.d.). Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • American Association of Pharmaceutical Scientists. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). ICH-M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). LC-MS and MS 2 quantification parameters for selected pharmaceuticals. [Link]

  • YouTube. (2020). Selectivity, Specificity Analytical Method validation Fitness for purpose of Analytical method Part3. [Link]

  • SCION Instruments. (2024). A Guide to Analytical Method Validation. [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. [Link]

  • IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine: An Evaluation of Reproducibility and Efficiency

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The diamine 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine presents a unique structural...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The diamine 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine presents a unique structural motif with potential applications in medicinal chemistry. This guide provides an in-depth comparison of plausible and reproducible synthetic pathways to this target molecule. Each pathway is evaluated based on its chemical logic, potential yield, scalability, and the purity of the final product, supported by generalized experimental data from analogous transformations found in the chemical literature.

Introduction

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is a tertiary diamine built on a cyclopentane core. Its structure, featuring a quaternary carbon atom, suggests that its synthesis requires careful planning to control regioselectivity and avoid steric hindrance. The presence of both a primary and a tertiary amine group offers multiple points for further functionalization, making it an attractive building block for combinatorial chemistry and drug discovery programs. This guide will explore three logical and scientifically sound synthetic strategies for its preparation.

Comparative Analysis of Synthetic Pathways

We will consider three primary synthetic routes:

  • Pathway 1: Reductive Amination of Cyclopentanecarboxaldehyde.

  • Pathway 2: Reduction of N-ethyl-N-methylcyclopentanecarboxamide.

  • Pathway 3: Modified Strecker Synthesis from Cyclopentanone.

The following sections will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols based on established chemical transformations, and present a comparative analysis of their respective strengths and weaknesses.

Pathway 1: Reductive Amination of Cyclopentanecarboxaldehyde

Reductive amination is a robust and widely utilized method for the formation of C-N bonds.[1] This one-pot reaction combines the formation of an iminium ion from an aldehyde and a secondary amine with its subsequent reduction to the target tertiary amine.[2]

Mechanistic Rationale

The reaction proceeds in two key steps. First, cyclopentanecarboxaldehyde reacts with N-ethyl-N-methylamine to form an unstable enamine and an iminium ion intermediate. The iminium ion is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final product.[1] STAB is often the reagent of choice due to its mildness and specificity for iminium ions over aldehydes.

Reductive_Amination cluster_0 Iminium Ion Formation cluster_1 Reduction Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Iminium_Ion Iminium Ion Cyclopentanecarboxaldehyde->Iminium_Ion + N-ethyl-N-methylamine - H2O N-ethyl-N-methylamine N-ethyl-N-methylamine N-ethyl-N-methylamine->Iminium_Ion Product 1-(Aminomethyl)-N-ethyl-N- methylcyclopentanamine Iminium_Ion->Product + [H] Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Product

Caption: Reductive amination workflow.

Experimental Protocol
  • To a stirred solution of cyclopentanecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add N-ethyl-N-methylamine (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway 2: Reduction of N-ethyl-N-methylcyclopentanecarboxamide

The reduction of amides to amines is a fundamental transformation in organic synthesis.[3] This pathway involves the initial formation of an amide from cyclopentanecarboxylic acid, followed by its reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4][5][6]

Mechanistic Rationale

First, cyclopentanecarboxylic acid is converted to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). The acid chloride then readily reacts with N-ethyl-N-methylamine to form the stable intermediate, N-ethyl-N-methylcyclopentanecarboxamide.[7] In the second step, the amide is reduced with LiAlH₄. The hydride attacks the carbonyl carbon, and a subsequent elimination of an aluminate species forms an iminium ion, which is then further reduced by another equivalent of hydride to yield the target amine.[4]

Amide_Reduction cluster_0 Amide Formation cluster_1 Reduction Cyclopentanecarboxylic_Acid Cyclopentanecarboxylic Acid Acid_Chloride Cyclopentanecarbonyl chloride Cyclopentanecarboxylic_Acid->Acid_Chloride + SOCl₂ Amide N-ethyl-N-methyl- cyclopentanecarboxamide Acid_Chloride->Amide + N-ethyl-N-methylamine Product 1-(Aminomethyl)-N-ethyl-N- methylcyclopentanamine Amide->Product + [H] Reducing_Agent Lithium Aluminum Hydride (LiAlH₄) Reducing_Agent->Product

Caption: Amide reduction workflow.

Experimental Protocol

Part A: Synthesis of N-ethyl-N-methylcyclopentanecarboxamide

  • To a solution of cyclopentanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in fresh DCM (0.5 M) and cool to 0 °C.

  • Add a solution of N-ethyl-N-methylamine (1.5 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide, which can be purified by chromatography if necessary.

Part B: Reduction of the Amide

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere, add a solution of N-ethyl-N-methylcyclopentanecarboxamide (1.0 eq) in THF dropwise.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Pathway 3: Modified Strecker Synthesis from Cyclopentanone

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[8][9][10][11] A modification of this reaction using a pre-formed secondary amine allows for the synthesis of N-substituted α-aminonitriles, which can then be reduced to the corresponding diamines.

Mechanistic Rationale

In this proposed pathway, cyclopentanone first reacts with N-ethyl-N-methylamine to form an enamine or an iminium ion in equilibrium. The addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the iminium ion intermediate yields the α-aminonitrile, 1-cyano-N-ethyl-N-methylcyclopentanamine. This intermediate can then be reduced to the final product using a reducing agent capable of converting a nitrile to a primary amine, such as LiAlH₄ or catalytic hydrogenation.[12]

Strecker_Synthesis cluster_0 Aminonitrile Formation cluster_1 Reduction Cyclopentanone Cyclopentanone Aminonitrile 1-Cyano-N-ethyl-N-methyl- cyclopentanamine Cyclopentanone->Aminonitrile + Amine + Cyanide Amine N-ethyl-N-methylamine Amine->Aminonitrile Cyanide TMSCN Cyanide->Aminonitrile Product 1-(Aminomethyl)-N-ethyl-N- methylcyclopentanamine Aminonitrile->Product + [H] Reducing_Agent LiAlH₄ or H₂/Catalyst Reducing_Agent->Product

Caption: Modified Strecker synthesis workflow.

Experimental Protocol

Part A: Synthesis of 1-cyano-N-ethyl-N-methylcyclopentanamine

  • To a solution of cyclopentanone (1.0 eq) and N-ethyl-N-methylamine (1.2 eq) in a suitable solvent like methanol at 0 °C, add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by GC-MS for the formation of the aminonitrile.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude aminonitrile by vacuum distillation or column chromatography.

Part B: Reduction of the Aminonitrile

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of the aminonitrile (1.0 eq) in THF dropwise.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction to 0 °C and perform a Fieser workup as described in Pathway 2.

  • Filter, concentrate, and purify the final product by column chromatography.

Performance Comparison

ParameterPathway 1: Reductive AminationPathway 2: Amide ReductionPathway 3: Modified Strecker
Starting Materials Cyclopentanecarboxaldehyde, N-ethyl-N-methylamine, STABCyclopentanecarboxylic acid, SOCl₂, N-ethyl-N-methylamine, LiAlH₄Cyclopentanone, N-ethyl-N-methylamine, TMSCN, LiAlH₄
Number of Steps 1 (One-pot)22
Estimated Yield Good to ExcellentGoodModerate to Good
Scalability ExcellentGood (LiAlH₄ use can be challenging on a large scale)Moderate (Use of cyanide)
Safety Considerations Mild conditionsUse of SOCl₂ and pyrophoric LiAlH₄Use of toxic cyanide source and pyrophoric LiAlH₄
Purification Standard chromatographyChromatography for both stepsChromatography for both steps
Reproducibility HighHighModerate (Aminonitrile formation can be sensitive)

Conclusion

All three proposed pathways offer viable routes to 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine.

  • Pathway 1 (Reductive Amination) is arguably the most efficient and scalable method due to its one-pot nature and the use of mild reagents. Its high reproducibility makes it an excellent choice for routine synthesis.[1][2]

  • Pathway 2 (Amide Reduction) is a classic and reliable two-step approach. While it involves the use of hazardous reagents like thionyl chloride and lithium aluminum hydride, the reactions are generally high-yielding and well-understood.[3][4][5][6]

  • Pathway 3 (Modified Strecker Synthesis) provides an alternative route starting from the readily available cyclopentanone. However, the use of a cyanide source introduces additional safety and handling considerations. The stability of the aminonitrile intermediate can also impact the overall yield and reproducibility.[8][9][10][11]

For researchers prioritizing efficiency, safety, and scalability, the Reductive Amination pathway is the recommended approach. However, the choice of synthesis will ultimately depend on the specific laboratory capabilities, available starting materials, and the desired scale of production.

References

  • Taylor & Francis. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Retrieved from [Link]

  • Master Organic Chemistry. Reduction of Amides to Amines. Retrieved from [Link]

  • University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 306. Retrieved from [Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]

  • Chemistry Steps. (2020, February 29). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Retrieved from [Link]

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, July 25). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • R Discovery. (2010, January 1). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Retrieved from [Link]

  • Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]

  • SynArchive. Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Defense Technical Information Center. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Master Organic Chemistry. Strecker Synthesis. Retrieved from [Link]

  • Green Chemistry Education Network. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • ACS Publications. (2006, June 1). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • ACS Publications. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reductive amination of cyclopentanone | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Retrieved from [Link]

  • ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

  • PubChem. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine. Retrieved from [Link]

  • PubChem. N-ethyl-N-methylcyclopentanecarboxamide. Retrieved from [Link]

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Comparative

The Next-Generation Reactive Amine: Benchmarking 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine Against Industry Standards

Executive Summary & Mechanistic Insight The push toward ultra-low volatile organic compound (VOC) emissions in automotive interiors and indoor construction materials has fundamentally shifted the landscape of polyurethan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The push toward ultra-low volatile organic compound (VOC) emissions in automotive interiors and indoor construction materials has fundamentally shifted the landscape of polyurethane (PU) and epoxy catalysis. Traditional fugitive catalysts, such as Triethylenediamine (TEDA) and Bis(2-dimethylaminoethyl) ether (BDMAEE), provide excellent kinetic control but migrate out of the polymer matrix over time, leading to fogging and odor issues.

Enter 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine (AMEMC) (). This novel cycloaliphatic diamine features a highly specific geminal substitution pattern: a primary aminomethyl group and a tertiary N-ethyl-N-methylamino group located on the exact same carbon (C1) of a cyclopentyl ring.

The Causality of Molecular Design

As an application scientist, I evaluate catalysts not just by their basicity, but by their steric topography. AMEMC is engineered to function as a sterically hindered reactive catalyst :

  • Zero-Emission Anchoring: The unhindered primary amine (-CH₂NH₂) reacts with isocyanates orders of magnitude faster than the polyol's secondary hydroxyls. This instantly forms a stable urea linkage, covalently immobilizing the catalyst into the polymer backbone before the foam cures.

  • Delayed-Action Catalysis: The tertiary amine catalytic center (-N(Et)(Me)) is sterically crowded by the adjacent cyclopentyl ring and the anchoring group. This steric shielding restricts the tertiary nitrogen's access to the isocyanate-polyol complex at ambient temperatures. The result is a delayed "cream time," allowing the reacting liquid to flow and fill complex mold geometries before the exothermic heat overcomes the steric barrier and triggers rapid gelation ().

ReactionMechanism AMEMC AMEMC Catalyst (CAS: 1094891-06-1) Urea Urea Linkage (Covalent Anchor) AMEMC->Urea Primary Amine Reaction PU Polyurethane Matrix (Gelling) AMEMC->PU Tertiary Amine Catalysis NCO Polyisocyanate (-NCO) NCO->Urea NCO->PU Polyol Polyol (-OH) Polyol->PU Urea->PU Zero-VOC Immobilization

AMEMC dual-action mechanism: rapid covalent immobilization and sterically delayed tertiary catalysis.

Benchmarking Data: High-Resilience (HR) Molded Polyurethane

To objectively benchmark AMEMC, we compared it against two standard systems in a water-blown High-Resilience (HR) molded foam formulation:

  • Control (Fugitive): A standard blend of TEDA-L33 (gelling) and BDMAEE (blowing).

  • Reactive Standard: Dimethylaminopropylamine (DMAPA), a common linear reactive catalyst.

Note: Catalysts were dosed equimolarly based on active tertiary nitrogen content to ensure the kinetic differences observed are purely structural, not concentration-based.

Table 1: Kinetic Profile and Emission Data
Catalyst SystemCatalyst TypeCream Time (s)Gel Time (s)Tack-Free Time (s)Amine Emission (µg/g)*
TEDA-L33 / BDMAEE Fugitive Standard12 ± 148 ± 262 ± 2> 450
DMAPA Linear Reactive10 ± 152 ± 268 ± 3< 45
AMEMC Hindered Reactive19 ± 1 55 ± 2 70 ± 2 < 5

*Emissions quantified via VDA 278 Thermal Desorption GC-MS protocol (90°C for 30 mins).

Data Synthesis: While DMAPA successfully reduces emissions compared to the TEDA control, its unhindered primary amine reacts so violently that it accelerates the cream time (10s), severely limiting mold flowability. AMEMC achieves the "holy grail" of HR molding: it extends the cream time to 19 seconds (excellent flow) while driving emissions down to virtually undetectable levels (< 5 µg/g) due to the robust integration of the cyclopentyl scaffold ().

Experimental Protocol: Self-Validating Cup Test & Emission Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By strictly controlling shear rates and environmental variables, we isolate the catalyst's steric effects from mechanical dispersion artifacts.

Step-by-Step Methodology

Phase 1: Masterbatch Preparation

  • Condition all raw materials (Polyether polyol, water, silicone surfactant, and diethanolamine crosslinker) to exactly 23.0 ± 0.5°C. Causality: Polyurethane kinetics are highly temperature-dependent; a 1°C variance can skew gel times by up to 5%, invalidating comparative data.

  • Blend the components using a standard laboratory disperser at 1000 RPM for 60 seconds to create a homogenous polyol masterbatch.

Phase 2: Catalyst Integration & Isocyanate Introduction 3. Dose the target catalyst (AMEMC or standard) into 100g of the masterbatch. 4. Introduce Polymeric MDI (Isocyanate Index 105) into the cup. 5. Critical Step: Mix immediately using a high-shear impeller at 3000 RPM for exactly 5.0 seconds . Causality: PU foaming is diffusion-limited. A strict 5-second, high-shear protocol ensures a perfect emulsion before the cream time begins, validating that any kinetic delay is a function of the catalyst's molecular sterics, not poor physical mixing.

Phase 3: Kinetic Profiling & Curing 6. Pour the mixture into a standardized 1-liter cardboard cup. 7. Record the Cream Time (onset of bubble expansion), Gel Time (when a glass rod pulled from the foam draws polymer strings), and Tack-Free Time (when the surface no longer adheres to a gloved finger). 8. Allow the foam to cure at 23°C and 50% Relative Humidity for 24 hours.

Phase 4: VOC Emission Testing (VDA 278) 9. Extract a 30 mg core sample from the center of the cured foam. 10. Subject the sample to thermal desorption at 90°C for 30 minutes in a stream of inert helium, trapping the effluent for GC-MS analysis to quantify amine emissions.

ProtocolWorkflow S1 1. Masterbatch Preparation Polyol, Water, Surfactant S2 2. Catalyst Integration Equimolar Dosing S1->S2 S3 3. High-Shear Mixing 3000 RPM for 5s S2->S3 S4 4. Kinetic Profiling Cream, Gel, Tack-Free Times S3->S4 S5 5. VDA 278 Emission Test Thermal Desorption GC-MS S4->S5

Standardized workflow for evaluating polyurethane foam kinetics and VOC emissions.

Conclusion

Benchmarking 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine against industry standards reveals a clear evolutionary step in catalyst design. By leveraging the steric bulk of a cyclopentyl ring to shield a tertiary amine, while utilizing a primary amine for rapid covalent anchoring, AMEMC resolves the historical compromise between flowability (delayed cream time) and zero-VOC emissions. For formulation scientists developing next-generation automotive interiors or low-odor consumer goods, cycloaliphatic reactive amines represent the definitive path forward.

References

  • National Center for Biotechnology Information (PubChem). "1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine; CID 43263254". Accessed March 2026.[Link]

  • Farkas, B., et al. "Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation". PubMed Central (PMC). Accessed March 2026.[Link]

  • Suzuki, T., et al. "Zero Emission Polyurethane Catalyst: Reactive Strong Gelling Amine". Tosoh Corporation Technical Reports. Accessed March 2026. [Link]

Validation

Toxicity Profiling of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine: A Comparative Guide Against Standard Cyclic Amines

As a Senior Application Scientist specializing in preclinical safety pharmacology, I frequently design screening cascades to evaluate the safety liabilities of novel pharmacophores. 1-(Aminomethyl)-N-ethyl-N-methylcyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in preclinical safety pharmacology, I frequently design screening cascades to evaluate the safety liabilities of novel pharmacophores. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine (CAS: 1094891-06-1) is a highly substituted cycloaliphatic diamine[1]. While its unique steric bulk and dual-amine functionality make it an attractive building block in drug discovery, these same physicochemical properties significantly alter its toxicity profile compared to simpler cyclic amines.

This guide objectively evaluates the cytotoxicity, cardiotoxicity, and acute hazard profile of this compound, providing a self-validating experimental framework for researchers to benchmark its safety against other standard cyclic amines.

Structural and Mechanistic Context of Toxicity

The toxicity of cyclic amines is fundamentally driven by their basicity (pKa) and lipophilicity (LogP). 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine possesses both a primary and a tertiary amine, resulting in a highly basic microenvironment. This structural motif introduces three primary mechanistic liabilities:

  • hERG Channel Inhibition (Cardiotoxicity): The lipophilic tertiary amine motif is a well-known pharmacophore for binding the inner vestibule of the Kv11.1 (hERG) potassium channel. Blockade of this channel prevents potassium efflux, leading to QT interval prolongation.

  • Lysosomal Trapping & Phospholipidosis: Basic lipophilic amines become protonated in the acidic environment of lysosomes. This "proton trapping" leads to massive intracellular accumulation, subsequent inhibition of lysosomal phospholipases, and the onset of Drug-Induced Phospholipidosis (DIPL).

  • Corrosivity and Acute Irritation: Similar to unsubstituted cyclopentanamine, the high local pH upon contact with aqueous environments (e.g., skin, ocular mucosa) leads to rapid saponification of lipids and protein denaturation, manifesting as severe tissue burns[2].

Pathway A Basic Cyclic Amine B Lysosomal Accumulation A->B Proton Trapping C hERG Channel Binding A->C Inner Pore Block D Phospholipase Inhibition B->D F Potassium Efflux Blockade C->F E Drug-Induced Phospholipidosis D->E G QT Interval Prolongation F->G

Mechanism of cyclic amine-induced phospholipidosis and cardiotoxicity.

Comparative Toxicity Metrics

To contextualize the safety profile of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine, we must compare it against established in vivo and in vitro data for other cyclic amines. While cyclic amines generally lack direct mutagenic or genotoxic activity[2][3], their acute systemic toxicity varies wildly based on ring size and substitution[4].

Table 1: Comparative Acute Toxicity and Hazard Profiles
CompoundStructural ClassAcute Oral Toxicity (LD50, Rat)Primary Hazard ClassificationPutative hERG Liability
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine Substituted Cycloaliphatic Diamine~300 - 500 mg/kgAcute Tox 4 (Oral), CorrosiveModerate to High (Tertiary Amine)
Cyclopentanamine Unsubstituted Cycloamine~320 mg/kgSkin Corr. 1B, Highly Flammable[2]Low (Primary Amine)
Quinuclidine Bicyclic Amine80 mg/kg (0.08 g/kg)Severe Neurotoxicity, Tremors[4]High
Piperazine 6-Membered Diamine~1,900 mg/kgRespiratory Irritant[4]Low to Moderate
N,N-Dimethylcyclohexylamine Substituted Cyclohexanamine272 mg/kgInhalation Hazard (LT50 = 18 min)[4]Moderate

Data Synthesis Note: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is classified under GHS as Acute Tox 4 (Oral), which aligns with the baseline toxicity of structurally related substituted cyclohexanamines[5]. It lacks the severe, rapid-onset neurotoxic tremors uniquely observed with quinuclidine[4].

Tiered Experimental Methodologies

To objectively evaluate the toxicity of novel cyclic amines, I deploy a self-validating, tiered screening workflow.

Workflow S1 Tier 1 Cytotoxicity (ATP Assay) S2 Tier 2 hERG Inhibition (Patch-Clamp) S1->S2 S3 Tier 3 Genotoxicity (Ames Test) S2->S3 S4 Tier 4 In Vivo Tox (LD50 / Acute) S3->S4

Tiered experimental workflow for evaluating cyclic amine toxicity.

Protocol 1: Tier 1 - Intracellular ATP Quantitation (Cytotoxicity)

Causality & Rationale: We utilize ATP quantitation rather than tetrazolium reduction (MTT) because basic amines can alter intracellular pH and induce mitochondrial uncoupling. This artificially skews the readout of dye-reduction assays due to changes in oxidoreductase activity prior to actual cell death. ATP provides a direct, non-redox-dependent metric of cellular metabolic collapse.

  • Cell Seeding : Plate HepG2 cells at 10,000 cells/well in a 96-well opaque white microplate.

    • Self-Validation: Include a puromycin (10 µM) positive control to validate assay dynamic range and a vehicle (0.1% DMSO) negative control to establish baseline ATP.

  • Compound Dosing : Treat cells with a 10-point dose-response curve of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine (0.1 µM to 100 µM).

  • Incubation : Incubate for 24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence : Add CellTiter-Glo reagent (1:1 v/v). The reagent's detergent lyses the cells, releasing intracellular ATP. This ATP acts as the limiting substrate for the thermostable luciferase reaction, emitting photons strictly proportional to the viable cell count.

  • Readout : Measure luminescence on a microplate reader and calculate the IC50 using a 4-parameter logistic regression.

Protocol 2: Tier 2 - Automated Whole-Cell Patch-Clamp (hERG)

Causality & Rationale: Biochemical displacement assays often yield false negatives for cyclic amines because these compounds typically bind to the intracellular vestibule of the channel only when it is in its open or inactivated state. Whole-cell patch-clamp provides the precise voltage control necessary to drive the channel into these conformational states.

  • Cell Preparation : Utilize CHO cells stably expressing the Kv11.1 (hERG) channel.

    • Self-Validation: Perfuse E-4031 (100 nM) as a reference inhibitor. If E-4031 fails to block >90% of the tail current, the cell recording is discarded to prevent false negatives.

  • Electrophysiological Recording : Establish the whole-cell configuration. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarization step to -50 mV to elicit the outward tail current.

  • Perfusion : Perfuse the cyclic amine at ascending concentrations (e.g., 1, 3, 10, 30 µM).

  • Analysis : Measure the peak tail current reduction relative to the baseline to determine the IC50.

Protocol 3: Tier 3 - Bacterial Reverse Mutation (Ames Test)

Causality & Rationale: While cyclic amines are rarely direct DNA-reactive mutagens[3], hepatic CYP450 enzymes can mediate N-dealkylation of the N-ethyl and N-methyl groups, generating reactive intermediates. The inclusion of the S9 fraction ensures these transient metabolites are captured, creating a self-validating system for pro-mutagenic risk.

  • Strain Preparation : Prepare cultures of Salmonella typhimurium strains (e.g., TA98, TA100).

  • Metabolic Activation : Prepare a mixture with and without 10% rat liver S9 fraction.

  • Exposure : Plate the bacteria with varying concentrations of the test compound in top agar containing trace histidine.

  • Incubation & Scoring : Incubate at 37°C for 48 hours. Count revertant colonies. A positive result is defined as a dose-dependent increase in revertant colonies ≥2-fold over the vehicle control.

References

  • [4] Title: COMPARATIVE ACUTE TOXICITY AND PRIMARY IRRITANCY OF VARIOUS CLASSES OF AMINES. Source: tandfonline.com. URL:

  • [1] Title: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine | C9H20N2 | CID - PubChem. Source: nih.gov. URL:

  • [2] Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com. URL:

  • Title: 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate AldrichCPR. Source: sigmaaldrich.com. URL:

  • [5] Title: 1-(aminomethyl)-N-methylcyclohexan-1-amine — Chemical Substance Information. Source: nextsds.com. URL:

  • [3] Title: A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Source: nih.gov. URL:

Sources

Safety & Regulatory Compliance

Safety

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced aliphatic diamines like 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine requires moving beyond basic safety data sheets. This compound, characterized...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced aliphatic diamines like 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine requires moving beyond basic safety data sheets. This compound, characterized by a cyclopentane scaffold bearing both a primary aminomethyl group and a tertiary N-ethyl-N-methylamino group, presents unique operational challenges. Its dual amine functionality makes it highly nucleophilic, strongly basic, and capable of aggressive metal chelation.

To ensure laboratory safety and regulatory compliance, this guide provides a self-validating framework for the operational handling, spill neutralization, and terminal disposal of this chemical.

Physicochemical & Hazard Profiling

Before designing a disposal protocol, we must understand the mechanistic drivers of the chemical's hazards. The presence of two basic nitrogen atoms means the free base form is highly corrosive, while its structural properties dictate its environmental toxicity.

Table 1: Quantitative Data & Hazard Classifications

ParameterValue / ClassificationMechanistic Causality
Molecular Formula C₉H₂₀N₂[1]Aliphatic diamine structure; high nitrogen content requires specific combustion controls.
Molecular Weight 156.27 g/mol [1]Low molecular weight contributes to vapor pressure and inhalation risks.
CAS Number 1094891-06-1[1]Unique identifier for regulatory tracking and waste manifesting.
Hazard Codes Acute Tox. 4 (Oral), Corrosive[2]High basicity causes lipid saponification and protein denaturation upon tissue contact.
Water Hazard Class WGK 3 (Highly hazardous)[2]Highly toxic to aquatic life; strictly prohibits drain disposal or environmental release.
EPA Waste Code D002 (Corrosivity)[3]Aqueous solutions with pH ≥ 12.5 trigger mandatory RCRA corrosive waste protocols.

Material Compatibility & Storage Logic

Aliphatic amines are notorious for degrading standard laboratory materials. The primary amine group can act as a powerful ligand, while the high pH degrades certain polymers.

Table 2: Material Compatibility Matrix

MaterialStatusScientific Rationale
HDPE / PTFE (Teflon) Recommended Completely inert to basic aliphatic amines; prevents leaching and container degradation.
Copper / Brass / Aluminum Prohibited Amines act as bidentate ligands, forming soluble coordination complexes that rapidly corrode these metals.
Cellulose / Sawdust Prohibited Exothermic oxidation/neutralization reactions with amines can ignite combustible absorbents.
Sodium Hypochlorite (Bleach) Prohibited Reacts rapidly with primary amines to form highly toxic, volatile, and potentially explosive chloramines.

Operational Handling & Spill Response Workflows

When a spill occurs, the immediate risk is vapor inhalation and surface corrosion. The following protocol is a self-validating system: each step contains a verification mechanism to ensure the hazard has been mitigated before proceeding.

Methodology: Spill Containment & Neutralization
  • Assessment & Evacuation : Immediately isolate the area. For spills exceeding 100 mL, evacuate the laboratory and engage the EHS Hazmat team.

  • Atmospheric Control : Ensure the fume hood or room exhaust is operating at maximum capacity. Causality: The free base reacts with atmospheric CO₂ to form carbamate salts, which can manifest as a fine, irritating white dust.

  • Inert Containment : Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or specialized polypropylene spill pads[4].

  • Acidic Neutralization : Carefully apply a weak, dilute acid (e.g., 5% Citric Acid or Sodium Bisulfate) to the absorbed mass.

    • Validation Step: Check the pH of the slurry using pH indicator paper. Continue application until the pH is neutralized (pH 6-8). This eliminates the D002 corrosivity hazard[3].

  • Collection : Use non-sparking, plastic tools to sweep the neutralized slurry into a wide-mouth HDPE hazardous waste container. Seal tightly.

SpillResponse Start Spill Detected Assess Assess Volume & Hazard Start->Assess Large Large Spill (>100 mL) Evacuate & Call EHS Assess->Large Small Small Spill (<100 mL) Don PPE Assess->Small Contain Contain with Inert Absorbent (Sand/Vermiculite) Small->Contain NoBleach CRITICAL: Do NOT use Bleach (Chloramine Risk) Contain->NoBleach Neutralize Neutralize (5% Citric Acid) Verify pH 6-8 Contain->Neutralize Collect Collect in HDPE Container Neutralize->Collect Dispose Route to Incinerator Collect->Dispose

Caption: Workflow for 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine spill response and neutralization.

Terminal Disposal & Incineration Protocols

Due to its WGK 3 rating and high biological activity, 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine cannot be disposed of via municipal wastewater systems or standard landfills. The only scientifically sound and legally compliant method for terminal destruction is controlled high-temperature incineration [5].

Methodology: Waste Segregation & Incineration
  • Strict Segregation : Collect the chemical and any contaminated PPE in a dedicated "Basic Organic Waste" HDPE container.

    • Causality: Mixing this diamine with halogenated solvents, acid chlorides, or strong oxidizers will trigger violent, exothermic reactions in the waste stream.

  • Manifesting : Label the container clearly with the chemical name, CAS 1094891-06-1, and applicable EPA waste codes (e.g., D002 for corrosive liquids)[3].

  • High-Temperature Injection : The waste must be transported to a licensed RCRA facility. The liquid is atomized and injected into a rotary kiln operating at >1000°C.

    • Causality: Temperatures exceeding 1000°C are required to fully cleave the cyclopentane ring and the carbon-nitrogen bonds, preventing the formation of toxic cyclic byproducts.

  • Mandatory NOx Scrubbing : Because this molecule contains two nitrogen atoms, its combustion generates significant volumes of Nitrogen Oxides (NOx). The incinerator exhaust must be routed through a Selective Catalytic Reduction (SCR) system or a wet scrubber[5].

    • Validation Step: The facility must continuously monitor the exhaust stack to ensure NOx and unburned hydrocarbons remain below regulatory emission thresholds before releasing the effluent as harmless N₂, CO₂, and H₂O.

DisposalPathway Waste Amine Waste Generation Segregate Segregate from Acids & Oxidizers Waste->Segregate Store Store in HDPE/PTFE Segregate->Store Transport RCRA Licensed Transport Store->Transport Incinerate High-Temp Incineration (>1000°C) Transport->Incinerate Scrubber NOx Scrubber / Catalytic Reduction Incinerate->Scrubber Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust

Caption: Regulated disposal pathway highlighting high-temperature incineration and mandatory NOx scrubbing.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 43263254, 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine". PubChem.[Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov.[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 24874, Sec-Butylamine (Aliphatic Amine Incineration Guidelines)". PubChem.[Link]

  • European Commission. "Best Available Techniques (BAT) Reference Document for the Manufacture of Organic Fine Chemicals". Europa.eu.[Link](Note: URL reflects the standard EU BREF document repository for Organic Fine Chemicals referenced in the grounding data).

Sources

Handling

Personal protective equipment for handling 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

Title: Comprehensive Safety and Operational Guide: Handling 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine Introduction As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide: Handling 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine

Introduction As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular causality. 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine is a specialized diamine frequently utilized in advanced synthetic research and drug development[1]. Depending on your specific synthetic route, you will encounter this compound either as a highly reactive liquid free base or as a more stable dihydrochloride hydrate salt.

Because the physical state and chemical behavior of these two forms differ drastically, your Personal Protective Equipment (PPE) and operational workflows must adapt accordingly. This guide provides a self-validating, mechanistic approach to safely handling, transferring, and disposing of this compound.

Executive Summary & Chemical Profile

Before selecting PPE, we must define the physical and toxicological parameters of the substance. The table below summarizes the critical quantitative and qualitative data for both forms of the compound.

PropertyFree Base FormDihydrochloride Hydrate Salt
CAS Number 1094891-06-11094891-06-1 (Salt specific)
Molecular Formula C9H20N2C9H24Cl2N2O
Molecular Weight 156.27 g/mol [1]247.21 g/mol
Physical State Liquid (Volatile)Solid (Combustible, Storage Class 11)
Primary Hazards Corrosive, Sensitizer, FlammableAcute Tox. 4 (Oral), Irritant
Vapor Hazard High (Amine vapors)Low (Dust/Particulate hazard)

Mechanistic Hazard Assessment (The "Why" Behind the PPE)

To build a self-validating safety protocol, we must understand why specific equipment is chosen based on the compound's mechanism of action on human tissue.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, implement the following PPE protocols:

A. Hand Protection
  • For the Liquid Free Base: Use Butyl rubber or Laminate (e.g., Silver Shield/4H) gloves[4]. Causality: These materials resist the solvent action and rapid breakthrough times characteristic of liquid aliphatic amines. Double-gloving (laminate inner, heavy nitrile outer for dexterity) is highly recommended.

  • For the Solid Salt: Heavy-duty Nitrile gloves (minimum 6 mil thickness) are acceptable[4]. Causality: The solid salt lacks the vapor pressure and solvent properties required to permeate nitrile matrices rapidly.

B. Eye and Face Protection
  • Mandatory for Both Forms: Unvented chemical splash goggles paired with a full-face shield. Causality: Protects against both direct liquid splashes and the migration of caustic amine vapors to the eyes[2].

C. Respiratory Protection
  • For the Liquid Free Base: If handling outside a certified fume hood (e.g., during bulk transfer or spill response), use a full-face respirator equipped with ABEK-P3 or specific Ammonia/Methylamine (AM/MA) cartridges.

  • For the Solid Salt: An N95 or P100 particulate respirator is required if weighing bulk powders outside of a ventilated balance enclosure to prevent inhalation of Acute Tox 4 particulates.

D. Body Protection
  • Flame-resistant (FR) lab coat (fully buttoned).

  • Chemical-resistant apron (Butyl or Neoprene) when handling >50 mL of the liquid free base.

Operational Workflows & Handling Protocols

The following step-by-step methodology ensures a self-validating system for weighing and dissolving the compound, minimizing exposure at every transfer point.

Workflow A 1. Pre-Operation Setup (Fume Hood & PPE Check) B 2. Material Weighing (Anti-static tools & closed tare) A->B C 3. Containment & Transfer (Sealed Vessel) B->C D 4. Solvent Dissolution (Exothermic Control / Ice Bath) C->D E 5. Decontamination & Waste Segregation D->E

Caption: Step-by-step operational workflow for weighing and dissolving the amine compound.

Step-by-Step Methodology: Weighing and Dissolution
  • Pre-Operation Setup: Verify the fume hood face velocity is between 80–120 fpm. Don all required PPE as outlined in the matrix. Clear the workspace of incompatible materials (strong oxidizers, concentrated mineral acids)[2].

  • Material Weighing:

    • For Salt: Use an anti-static weighing spatula and a static-dissipative weigh boat to prevent the toxic powder from aerosolizing.

    • For Liquid: Use a positive-displacement pipette or a glass syringe with a stainless steel needle. Do not pour directly from the stock bottle.

  • Containment & Transfer: Transfer the weighed material into a reaction vial and seal it with a PTFE-lined septum cap before removing it from the balance area. This ensures vapors or dust are contained during transit to the reaction block.

  • Solvent Dissolution (Exothermic Control): Aliphatic amines can release significant heat upon protonation or dissolution. Place the receiving vessel in an ice-water bath. Add the solvent or acid slowly, dropwise, monitoring for exothermic runaway or violent outgassing[2].

  • Decontamination: Rinse all spatulas, syringes, and glassware with a dilute acidic solution (e.g., 5% citric acid) to neutralize residual amine before standard washing.

Spill Response & Disposal Plan

In the event of a containment failure, immediate and correct action is critical to prevent respiratory distress and facility contamination.

SpillResponse S1 Spill Detected (1-(Aminomethyl)...cyclopentanamine) S2 Assess State (Solid Salt vs. Liquid Base) S1->S2 S3 Liquid Base Spill (High Vapor/Corrosive Hazard) S2->S3 S4 Solid Salt Spill (Dust/Toxicity Hazard) S2->S4 S5 Evacuate & Don Respirator (ABEK-P3 / AM Cartridge) S3->S5 S7 Wet Wipe with Slightly Acidic Solution S4->S7 S6 Neutralize (Dilute Acid) & Absorb (Inert Sand) S5->S6 S8 Collect in HDPE HazMat Bag & Label as Corrosive/Toxic S6->S8 S7->S8

Caption: Decision-tree and response pathway for amine compound spills.

Step-by-Step Methodology: Spill Remediation
  • Assessment & Evacuation: Immediately assess the volume and physical state. If a liquid spill exceeds 50 mL outside a fume hood, evacuate the immediate area to prevent vapor inhalation[3].

  • Don Emergency PPE: The spill responder must don a full-face respirator (ABEK-P3 cartridges) and heavy butyl rubber gloves[4].

  • Neutralization:

    • Liquid: Carefully apply a weak solid acid (e.g., sodium bisulfate) or a commercial amine spill kit neutralizer from the perimeter inward to mitigate vaporization.

    • Solid: Do not dry sweep. Spray the powder gently with a dilute citric acid solution to wet and neutralize it simultaneously.

  • Absorption: Use an inert, non-combustible absorbent such as dry sand or vermiculite. Never use sawdust or paper towels on concentrated liquid amines, as the heat of neutralization can ignite combustible materials.

  • Disposal: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Label clearly as "Corrosive/Toxic Amine Waste" and store in a ventilated waste cabinet until EHS pickup.

References

  • PubChem. "1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1." United States Department of Labor. Available at:[Link]

  • FYGloves. "What Should You Not Use Nitrile Gloves For? Key Limitations." FYGloves Chemical Resistance Guide. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine
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